molecular formula C8H7Cl2N3 B129193 RL-603 CAS No. 444904-63-6

RL-603

Numéro de catalogue: B129193
Numéro CAS: 444904-63-6
Poids moléculaire: 216.06 g/mol
Clé InChI: VBKOTIVQMCTTAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-5,6-dichloro-3,4,-dihydroquinazoline is a member of quinazolines.
major metabolite of anagrelide

Propriétés

IUPAC Name

5,6-dichloro-1,4-dihydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOTIVQMCTTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432648
Record name Anagrelide impurity 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444904-63-6
Record name RL-603
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide impurity 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RL-603
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RL-603: A Technical Guide to its Mechanism of Action as a c-Rel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-603, also known as IT-603, is a small molecule inhibitor belonging to the thiohydantoin chemical class. It has been identified as a direct inhibitor of the transcription factor c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family. Dysregulation of c-Rel activity is implicated in various pathologies, including autoimmune disorders and hematologic malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on c-Rel, the experimental methodologies used for its characterization, and the available quantitative data.

Introduction to c-Rel and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). These proteins form various homodimers and heterodimers that bind to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes.

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by a diverse range of signals, such as cytokines, growth factors, and pathogen-associated molecular patterns, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimers to translocate to the nucleus, bind to DNA, and regulate gene expression. c-Rel containing dimers are particularly important in the activation and function of T and B lymphocytes.

G Figure 1: Canonical NF-κB Signaling Pathway and Point of this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation cRel_p50 c-Rel/p50 cRel_p50_IkB c-Rel/p50-IκB (Inactive Complex) cRel_p50->cRel_p50_IkB cRel_p50_nuc c-Rel/p50 cRel_p50->cRel_p50_nuc Translocation cRel_p50_IkB->IkB cRel_p50_IkB->cRel_p50 Releases DNA κB Site cRel_p50_nuc->DNA Binds Gene_expression Target Gene Expression (e.g., IL-2, Cyclin D1) DNA->Gene_expression Induces RL603 This compound RL603->cRel_p50_nuc Inhibits DNA Binding G Figure 2: Fluorescence Polarization Assay Workflow cluster_workflow FP Assay Steps start Start mix Mix fluorescently labeled κB DNA probe with c-Rel protein start->mix incubate Incubate to allow binding mix->incubate measure1 Measure initial fluorescence polarization (High Polarization) incubate->measure1 add_inhibitor Add this compound at varying concentrations measure1->add_inhibitor incubate2 Incubate add_inhibitor->incubate2 measure2 Measure final fluorescence polarization (Decreased Polarization) incubate2->measure2 analyze Analyze data and determine IC50 measure2->analyze end End analyze->end G Figure 3: Electrophoretic Mobility Shift Assay (EMSA) Workflow cluster_workflow EMSA Steps start Start prepare_probe Prepare labeled DNA probe (e.g., Biotin or 32P) start->prepare_probe binding_reaction Set up binding reactions: - Probe only - Probe + Nuclear Extract - Probe + NE + this compound prepare_probe->binding_reaction prepare_extracts Prepare nuclear extracts containing c-Rel prepare_extracts->binding_reaction electrophoresis Run samples on a non-denaturing polyacrylamide gel binding_reaction->electrophoresis transfer Transfer to a membrane electrophoresis->transfer detect Detect labeled probe transfer->detect analyze Analyze band shifts detect->analyze end End analyze->end

The Role of LFB-R603 in the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which the third-generation anti-CD20 monoclonal antibody, LFB-R603 (Ublituximab), modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway in B-cell non-Hodgkin's lymphoma (B-NHL). This document details the impact of LFB-R603 on key downstream effectors, summarizes the quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved pathways and workflows.

Introduction to LFB-R603 and the NF-κB Pathway in B-NHL

LFB-R603 is a glycoengineered chimeric anti-CD20 monoclonal antibody with enhanced affinity for the FcγRIIIa (CD16) receptor, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[1][2] Beyond its direct cytotoxic effects, LFB-R603 exhibits significant activity through the modulation of intracellular signaling pathways that are critical for the survival and proliferation of malignant B-cells.

The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell survival, and proliferation.[3][4] In many B-cell malignancies, the NF-κB pathway is constitutively active, providing a crucial survival signal that contributes to therapeutic resistance.[1] This aberrant activation leads to the continuous expression of anti-apoptotic genes, making the NF-κB pathway an attractive target for therapeutic intervention.

LFB-R603 has been shown to interrupt this dysregulated NF-κB survival pathway in B-NHL cells. This inhibition triggers a cascade of downstream events that ultimately sensitize cancer cells to apoptosis, particularly to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated cell death.

Molecular Mechanism of LFB-R603 in the NF-κB Pathway

LFB-R603's interaction with the CD20 antigen on the surface of B-NHL cells initiates a signaling cascade that leads to the inhibition of the constitutively active NF-κB pathway. This inhibitory effect is not fully elucidated but is thought to involve the disruption of signaling complexes associated with the B-cell receptor (BCR), which is known to crosstalk with NF-κB signaling. The primary consequence of NF-κB inhibition by LFB-R603 is the modulation of a critical resistance circuitry involving the transcription factor Snail, the Raf-1 Kinase Inhibitor Protein (RKIP), and the Phosphatase and Tensin homolog (PTEN).

The NF-κB/Snail/RKIP/PTEN Dysregulated Loop

In B-NHL cells with a constitutively active NF-κB pathway, a dysregulated signaling loop is established that promotes cell survival and resistance to apoptosis. This loop is characterized by:

  • High NF-κB activity , which transcriptionally upregulates the expression of the zinc-finger transcription factor Snail .

  • Snail , a known repressor of transcription, then downregulates the expression of the tumor suppressor RKIP .

  • Concurrently, NF-κB and Snail contribute to the suppression of another critical tumor suppressor, PTEN .

  • The loss of PTEN function leads to the hyperactivation of the PI3K/Akt survival pathway, which further reinforces NF-κB activation, creating a positive feedback loop that perpetuates the malignant phenotype.

LFB-R603 disrupts this vicious cycle by inhibiting NF-κB. This initial inhibitory event leads to:

  • Downregulation of Snail expression : As a direct transcriptional target of NF-κB, Snail levels decrease upon NF-κB inhibition.

  • Upregulation of RKIP and PTEN expression : The reduction in the transcriptional repressor Snail leads to the de-repression and subsequent increased expression of both RKIP and PTEN.

  • Inhibition of the PI3K/Akt pathway : The restoration of PTEN function leads to the dephosphorylation and inactivation of Akt, a key survival kinase.

  • Sensitization to TRAIL-mediated apoptosis : The culmination of these signaling changes is a significant increase in the susceptibility of B-NHL cells to apoptosis induced by external ligands such as TRAIL.

The following diagram illustrates the LFB-R603-mediated interruption of the NF-κB/Snail/RKIP/PTEN dysregulated loop.

LFB_R603_NFkB_Pathway LFB-R603 Mechanism of Action in the NF-kB Pathway LFB-R603 LFB-R603 CD20 CD20 LFB-R603->CD20 NF-kB NF-kB CD20->NF-kB Inhibits (Mechanism under investigation) Snail Snail NF-kB->Snail Activates transcription Apoptosis Resistance Apoptosis Resistance NF-kB->Apoptosis Resistance Promotes RKIP RKIP Snail->RKIP Represses transcription PTEN PTEN Snail->PTEN Represses transcription RKIP->NF-kB Inhibits PI3K/Akt PI3K/Akt PTEN->PI3K/Akt Inhibits PI3K/Akt->NF-kB Activates TRAIL-mediated Apoptosis TRAIL-mediated Apoptosis Apoptosis Resistance->TRAIL-mediated Apoptosis Inhibits shRNA_Knockdown_Workflow Gene Knockdown Experimental Workflow Start Start shRNA Vector Construction shRNA Vector Construction Start->shRNA Vector Construction Cell Transfection/Transduction Cell Transfection/Transduction shRNA Vector Construction->Cell Transfection/Transduction Selection of Stable Clones Selection of Stable Clones Cell Transfection/Transduction->Selection of Stable Clones Validation of Knockdown Validation of Knockdown Selection of Stable Clones->Validation of Knockdown Functional Assays Functional Assays Validation of Knockdown->Functional Assays End End Functional Assays->End

References

Foundational Research on RL-603 and T-cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "RL-603" and its direct role in T-cell activation is not available in the public scientific literature based on the conducted search. The following guide provides a foundational understanding of T-cell activation, relevant signaling pathways, and general experimental approaches, which would be applicable to the study of a novel immunomodulatory agent.

Introduction to T-cell Activation

T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and eliminating cancerous cells. This complex process is initiated when a T-cell receptor (TCR) on the surface of a T-cell recognizes a specific antigen presented by an antigen-presenting cell (APC) via the major histocompatibility complex (MHC).[1][2] However, this initial signal (Signal 1) is insufficient for full activation and requires a second, co-stimulatory signal (Signal 2) from molecules on the APC, such as B7-1 (CD80) and B7-2 (CD86), which bind to CD28 on the T-cell.[1][3] A third signal (Signal 3), mediated by cytokines, further directs T-cell differentiation and effector function.[1] Dysregulation of T-cell activation can lead to immunodeficiency or autoimmunity, making it a critical area of therapeutic intervention.

Core Signaling Pathways in T-cell Activation

Upon successful antigen recognition and co-stimulation, a cascade of intracellular signaling events is triggered, leading to T-cell proliferation, differentiation, and the acquisition of effector functions. Several key signaling pathways are central to this process.

T-cell Receptor (TCR) Signaling Pathway

The binding of the TCR to the peptide-MHC complex initiates the activation of Src-family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, a critical kinase that, once activated, phosphorylates downstream adapter proteins like Linker for Activation of T-cells (LAT) and SLP-76. This leads to the formation of a multi-protein signaling complex, or "signalosome," which activates several downstream pathways.

TCR_Signaling TCR_CD3 TCR-CD3 Lck Lck TCR_CD3->Lck activates pMHC pMHC pMHC->TCR_CD3 Signal 1 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCG1 PLCγ1 LAT_SLP76->PLCG1 activates AP1 AP-1 LAT_SLP76->AP1 via Ras/MAPK DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene Gene Transcription NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified TCR Signaling Pathway.
Co-stimulatory (CD28) Signaling Pathway

The interaction between CD28 on the T-cell and B7 molecules on the APC provides the crucial "Signal 2" for T-cell activation. This engagement activates the PI3K-Akt signaling pathway, which promotes cell survival, proliferation, and metabolic reprogramming. The CD28 pathway synergizes with TCR signaling to ensure a robust and sustained T-cell response.

CD28_Signaling CD28 CD28 PI3K PI3K CD28->PI3K recruits & activates B7 B7 (CD80/86) B7->CD28 Signal 2 PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival & Proliferation mTOR->Survival Metabolism Metabolic Reprogramming mTOR->Metabolism

Caption: CD28 Co-stimulatory Signaling Pathway.

Experimental Protocols for Studying T-cell Activation

To investigate the effect of a compound like "this compound" on T-cell activation, a series of in vitro and in vivo experiments would be necessary.

In Vitro T-cell Activation Assay

Objective: To assess the direct effect of a test compound on T-cell proliferation and cytokine production upon activation.

Methodology:

  • Isolation of T-cells: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.

  • Cell Culture: Isolated T-cells are cultured in appropriate media.

  • Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies, which mimic the first two signals of activation.

  • Compound Treatment: T-cells are treated with varying concentrations of the test compound ("this compound").

  • Proliferation Assessment: T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.

  • Cytokine Analysis: Supernatants are collected to measure the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array.

Tcell_Activation_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Isolate T-cells B Culture T-cells A->B C Activate with anti-CD3/CD28 B->C D Treat with 'this compound' C->D E Measure Proliferation (CFSE/BrdU) D->E F Measure Cytokines (ELISA/Multiplex) D->F

Caption: In Vitro T-cell Activation Workflow.
Phospho-flow Cytometry for Signaling Analysis

Objective: To determine the effect of a compound on specific intracellular signaling pathways following T-cell activation.

Methodology:

  • T-cell Isolation and Culture: As described in the previous protocol.

  • Activation and Treatment: T-cells are activated and treated with the test compound for short time points (e.g., 5, 15, 30 minutes).

  • Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibody entry.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-ZAP-70, phospho-Akt, phospho-ERK).

  • Flow Cytometry Analysis: The phosphorylation status of individual cells is quantified using a flow cytometer.

Quantitative Data Summary

As no specific data for "this compound" is available, the following tables are templates for how quantitative data from the aforementioned experiments would be presented.

Table 1: Effect of this compound on T-cell Proliferation

This compound Concentration (µM)Proliferation Index (CFSE)% Proliferating Cells
0 (Vehicle)X ± SDY ± SD
0.1......
1......
10......

Table 2: Effect of this compound on Cytokine Production

This compound Concentration (µM)IL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
0 (Vehicle)X ± SDY ± SDZ ± SD
0.1.........
1.........
10.........

Conclusion

The study of novel immunomodulatory compounds requires a systematic approach to dissect their effects on the intricate process of T-cell activation. While specific information on "this compound" is not publicly available, the established principles of T-cell biology, signaling pathways, and experimental methodologies outlined in this guide provide a robust framework for its investigation. Future research on "this compound" would need to generate foundational data on its mechanism of action, efficacy, and safety to determine its potential as a therapeutic agent.

References

RL-603 (PSB-603): A Technical Guide to a High-Affinity Adenosine A2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL-603, identified in the scientific literature as PSB-603, is a potent and highly selective antagonist of the adenosine (B11128) A2B receptor (A2B R). This document provides a comprehensive technical overview of this compound, consolidating key data on its receptor binding affinity, functional antagonism, and in vivo pharmacology. Detailed experimental protocols for the characterization of this compound are provided to support further research and development. Notably, this compound exhibits nanomolar affinity for the human A2B receptor and demonstrates significant selectivity over other adenosine receptor subtypes. Its utility as a research tool and potential as a therapeutic agent is underscored by its demonstrated anti-inflammatory properties in established preclinical models.

Core Compound Properties

This compound is a xanthine (B1682287) derivative with the chemical name 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl]phenyl]-1-propylxanthine. Its high affinity and selectivity for the A2B receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. The data consistently show sub-nanomolar affinity for the human A2B receptor and high selectivity against other human adenosine receptors (A1, A2A, and A3).

Receptor SubtypeSpeciesKi (nM)
A2B Human 0.553 [1]
Rat0.355
Mouse0.265
A1Human> 10,000
A2AHuman> 10,000
A3Human> 10,000
Functional Antagonism

This compound effectively antagonizes A2B receptor-mediated signaling. The primary signaling pathway of the A2B receptor involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Functional assays have confirmed this compound's ability to inhibit agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

Adenosine A2B Receptor Signaling Pathway

The A2B receptor, upon activation by adenosine, initiates a signaling cascade that plays a crucial role in various physiological processes, including inflammation and vasodilation.

Adenosine_A2B_Signaling Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs Protein A2BR->Gs AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene RL603 This compound (PSB-603) RL603->A2BR

A2B Receptor Signaling Pathway
Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a novel adenosine receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding profile, functional activity, and therapeutic potential.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay Functional cAMP Functional Assay Binding->Functional Determine Ki Inflammation Inflammation Models (Paw Edema, Peritonitis) Functional->Inflammation Confirm Antagonism (IC50) PK Pharmacokinetic Studies (ADME) Inflammation->PK Assess Efficacy

Experimental Workflow for this compound

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the human A2B adenosine receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human A2B receptor (e.g., CHO or HEK293 cells).

    • [³H]PSB-603 (Radioligand).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of [³H]PSB-603 in the assay buffer.

    • For total binding wells, omit the unlabeled this compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

cAMP Functional Assay (GloSensor™ Assay)

This protocol outlines a method to assess the functional antagonism of this compound on agonist-induced cAMP production.

  • Materials:

    • HEK293 cells endogenously expressing the A2B receptor.

    • GloSensor™ cAMP Reagent.

    • A2B receptor agonist (e.g., NECA).

    • This compound (PSB-603).

    • HEPES-buffered saline solution (HBSS).

  • Procedure:

    • Plate HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Equilibrate the cells with the GloSensor™ cAMP Reagent in HBSS for 2 hours at 37°C.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with an A2B receptor agonist (e.g., NECA).

    • Measure luminescence continuously using a plate reader.

    • Generate concentration-response curves for the agonist in the presence and absence of this compound.

    • Analyze the data to determine the IC50 of this compound and the nature of its antagonism (competitive or non-competitive).

In Vivo Anti-Inflammatory Models

This model assesses the ability of this compound to reduce acute local inflammation.

  • Procedure:

    • Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle to mice.[2]

    • After 30 minutes, induce inflammation by injecting 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory markers (e.g., IL-6, TNF-α, and reactive oxygen species).[2][3]

    • Calculate the percentage of inhibition of edema for the this compound treated group compared to the vehicle group.

This model evaluates the effect of this compound on systemic inflammation and leukocyte infiltration.

  • Procedure:

    • Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle to mice.

    • After 30 minutes, induce peritonitis by intraperitoneal injection of zymosan A (e.g., 2 mg/mL).

    • Four hours after zymosan A injection, euthanize the animals and perform a peritoneal lavage with saline.

    • Collect the peritoneal fluid and determine the total and differential leukocyte counts.

    • Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) and C-reactive protein (CRP) in the plasma and/or peritoneal fluid.

    • Compare the inflammatory parameters between the this compound treated and vehicle groups.

Pharmacokinetics (ADME)

Currently, there is limited publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The in vivo studies cited in this guide have utilized intraperitoneal administration. Further research is required to fully characterize the pharmacokinetic properties of this compound, which will be crucial for its potential development as a therapeutic agent.

Logical Relationship of this compound Antagonism

The antagonistic action of this compound at the A2B receptor can be visualized as a direct blockade of the endogenous ligand, adenosine, from binding and initiating the downstream signaling cascade.

Antagonism_Logic cluster_0 Normal Condition cluster_1 With this compound (PSB-603) Adenosine Adenosine A2BR_normal A2B Receptor Adenosine->A2BR_normal Signal_on Signaling Cascade (cAMP production) A2BR_normal->Signal_on Adenosine_blocked Adenosine A2BR_blocked A2B Receptor RL603 This compound RL603->A2BR_blocked Signal_off Signaling Cascade Blocked A2BR_blocked->Signal_off

This compound Mechanism of Action

Conclusion

This compound (PSB-603) is a highly potent and selective adenosine A2B receptor antagonist with demonstrated in vivo anti-inflammatory activity. Its well-characterized binding profile and functional antagonism make it an invaluable tool for researchers studying the A2B receptor. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible investigation of this compound. While further studies are needed to elucidate its full pharmacokinetic profile, this compound holds promise for the development of novel therapeutics targeting A2B receptor-mediated pathologies.

References

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Activity of Rhamnolipids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "RL-603" was not explicitly identified in the available research literature. The following guide provides a comprehensive overview of Rhamnolipids (RLs), a class of glycolipid biosurfactants that are a likely referent given the "RL" designation. This document synthesizes current knowledge on the discovery, synthesis, and biological activities of these compounds, targeted at researchers, scientists, and drug development professionals.

Introduction to Rhamnolipids

Rhamnolipids (RLs) are a class of glycolipid biosurfactants primarily produced by bacterial species such as Pseudomonas aeruginosa and Burkholderia spp.[1][2] These amphiphilic molecules consist of one or two rhamnose sugar moieties linked to one or more β-hydroxy fatty acid chains.[1][2][3] The synthesis of rhamnolipids is a complex biological process, often regulated by cell-density dependent quorum sensing, and typically aligns with the stationary phase of bacterial growth. Due to their diverse structures and biological activities, rhamnolipids are promising candidates for a wide range of applications, including as bio-based plant protection agents and as antimicrobial agents.

Chemical Structure and Diversity

The basic structure of rhamnolipids features a hydrophilic rhamnose head and a hydrophobic fatty acid tail. The structural diversity of rhamnolipids arises from variations in the number of rhamnose units and the length and branching of the fatty acid chains.

  • Mono-rhamnolipids (mRLs): Contain a single rhamnose moiety.

  • Di-rhamnolipids (dRLs): Contain two rhamnose moieties.

The fatty acid component typically consists of 3-hydroxy fatty acids, with chain lengths varying, for example, from C10 to C12. This structural variability is crucial as it dictates the specific biological activity of the rhamnolipid congener.

Synthesis of Rhamnolipids

Rhamnolipids are secondary metabolites produced by bacteria. While naturally produced as mixtures, advances in metabolic engineering have enabled the production of pure mono-rhamnolipid and di-rhamnolipid congeners. This has been instrumental in deciphering the structure-activity relationships of different rhamnolipid molecules. Furthermore, bio-inspired synthetic routes using green chemistry are also being explored to produce novel rhamnolipid structures.

Quantitative Data on Biological Activity

The biological effects of rhamnolipids are concentration and structure-dependent. The following tables summarize key quantitative findings from recent studies.

Table 1: Antimicrobial Activity of Rhamnolipids

Rhamnolipid TypeTarget Organism(s)Effective ConcentrationKey Findings
Mono-rhamnolipid & Di-rhamnolipidGram-positive bacteria (e.g., L. monocytogenes, B. cereus, S. aureus), FungiMIC of 19.5 µg/mL for B. cereusAntimicrobial activity is pH-dependent, being more effective in acidic conditions. Gram-negative bacteria like Salmonella enterica and E. coli showed resistance.
RhamnolipidsZoospore-producing plant pathogensNot specifiedThe primary mode of action is the direct lysis of zoospores by intercalating with the plasma membrane.
RhamnolipidsPythium myriotylum, Botrytis cinereaNot specifiedDemonstrated reduction of mycelial growth.

Table 2: Effects of Rhamnolipids on Plant Systems (Arabidopsis thaliana)

Rhamnolipid TypeConcentrationEffect on Plant GrowthEffect on Infection Reduction (H. schachtii)Induction of Plant Defense (H₂O₂ Production)
Mono-rhamnolipids (mRLs)Low concentrationsReduced plant growth.SignificantInduces a significant increase in H₂O₂ at 5 ppm after flg22 elicitation. Also increases H₂O₂ in response to water, indicating general stress.
Di-rhamnolipids (dRLs)Low concentrationsNo negative or beneficial impact on plant development.SignificantRequires 10 ppm for a similar H₂O₂ increase after flg22 elicitation.
dRLs (C10-C12, C10-C12:1)< 2 ppm-As effective as > 5 ppm of C10-C10 dRLs.-
dRLs (C10-C12, C10-C12:1)8.3 ppmSignificantly impaired root and shoot growth.--
mRLs and dRLs50 ppm--Increased H₂O₂ production.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. The following outlines key experimental protocols cited in the literature for studying rhamnolipids.

5.1. Analysis of Rhamnolipid Congeners

High-Performance Liquid Chromatography (HPLC) is utilized to separate and analyze the activity of single rhamnolipid congeners. This technique allows for the differentiation of activities between mixtures of pure mono-rhamnolipid and di-rhamnolipid congeners.

5.2. Assessment of Plant Defense Induction

The effect of rhamnolipids on plant defense, specifically the production of hydrogen peroxide (H₂O₂), is a key indicator of their activity.

  • Plant Material and Treatment: Arabidopsis thaliana is used as a model plant. Plants are pre-treated with varying concentrations of rhamnolipids (e.g., up to 10 ppm).

  • Elicitation: Following pre-treatment, plants are stimulated with a bacterial inducer of plant defense responses, such as flagellin (B1172586) (flg22), or with water as a negative control.

  • Measurement of H₂O₂: The production of H₂O₂ is measured to quantify the plant's defense response.

5.3. Antimicrobial Activity Assays

The antimicrobial efficacy of rhamnolipids is assessed through various methods.

  • Minimum Inhibitory Concentration (MIC): The MIC is determined to find the lowest concentration of the rhamnolipid that inhibits the visible growth of a microorganism. For instance, the MIC of a rhamnolipid against Bacillus cereus was found to be 19.5 μg/mL.

  • Cell Viability and Damage: The bactericidal effect can be observed over time. For example, population eradication of B. cereus was seen after 30 minutes with 39.1 μg/mL of rhamnolipid.

  • Mechanism of Action: The sensitivity to rhamnolipids is associated with a reduction in cell surface hydrophobicity and damage to the cytoplasmic membrane. Scanning Electron Microscopy can be used to visualize the cellular damage promoted by the rhamnolipids.

Visualizations of Pathways and Workflows

Diagram 1: Rhamnolipid Biosynthesis Regulation

Rhamnolipid_Biosynthesis_Regulation BacterialGrowth Bacterial Growth QuorumSensing Quorum Sensing (Cell-density dependent) BacterialGrowth->QuorumSensing Increases cell density StationaryPhase Stationary Phase QuorumSensing->StationaryPhase Triggers RLSynthesis Rhamnolipid Synthesis StationaryPhase->RLSynthesis Synchronizes with

Caption: Regulation of rhamnolipid synthesis via quorum sensing in bacteria.

Diagram 2: Experimental Workflow for Assessing Plant Defense

Plant_Defense_Workflow PlantTreatment Plant Treatment with Rhamnolipids (mRL/dRL) Elicitation Elicitation with flg22 or Water PlantTreatment->Elicitation H2O2_Measurement Measurement of H₂O₂ Production Elicitation->H2O2_Measurement DataAnalysis Data Analysis and Comparison H2O2_Measurement->DataAnalysis Antimicrobial_Mechanism Rhamnolipid Rhamnolipid BacterialMembrane Bacterial Cell Membrane (Phospholipids) Rhamnolipid->BacterialMembrane Interacts with MembraneDisruption Membrane Disruption & Increased Permeability BacterialMembrane->MembraneDisruption Leads to CellLysis Leakage of Cellular Components & Cell Lysis MembraneDisruption->CellLysis Results in

References

The Impact of c-Rel Inhibition by IT-603 on Gene Expression in Immune Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of IT-603, a small molecule inhibitor of the c-Rel transcription factor, on gene expression in immune cells. Designed for researchers, scientists, and professionals in drug development, this document details the molecular mechanism of IT-603, its impact on key signaling pathways, and a summary of its effects on the expression of critical immune-related genes.

Introduction to IT-603 and its Mechanism of Action

IT-603 is a pyrimidinetrione derivative that has been identified as a potent and specific inhibitor of c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors.[1][2] The NF-κB signaling pathway is a cornerstone of the immune system, regulating the transcription of a wide array of genes involved in inflammation, immune cell activation, and cell survival.[3][4] c-Rel is preferentially expressed in immune cells and plays a critical role in the activation and differentiation of T-cells and B-cells.[2]

IT-603 exerts its inhibitory effect by directly binding to the c-Rel protein, which in turn alters the protein's conformation. This conformational change prevents c-Rel from binding to its target DNA sequences, thereby inhibiting the transcription of c-Rel-dependent genes. A key target of c-Rel in activated T-cells is the gene encoding Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and differentiation.

The NF-κB/c-Rel Signaling Pathway

The canonical NF-κB signaling pathway is activated by a variety of stimuli, including engagement of the T-cell receptor (TCR). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory IκBα protein, targeting it for degradation. The degradation of IκBα releases the NF-κB dimers, such as p50/c-Rel, allowing them to translocate to the nucleus and initiate gene transcription. IT-603 acts downstream in this pathway, directly at the level of the c-Rel transcription factor.

NF_kB_cRel_Pathway Figure 1: Simplified NF-κB/c-Rel Signaling Pathway and IT-603 Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_Stimulation TCR Stimulation IKK_Complex IKK Complex TCR_Stimulation->IKK_Complex activates IkBa_p50_cRel IκBα-p50/c-Rel IKK_Complex->IkBa_p50_cRel phosphorylates IκBα p50_cRel p50/c-Rel IkBa_p50_cRel->p50_cRel IκBα degradation cRel_DNA_Binding c-Rel DNA Binding p50_cRel->cRel_DNA_Binding nuclear translocation IT_603 IT-603 IT_603->cRel_DNA_Binding inhibits Gene_Expression Target Gene Expression (e.g., IL-2) cRel_DNA_Binding->Gene_Expression induces

Caption: Simplified NF-κB/c-Rel Signaling Pathway and IT-603 Inhibition.

Effects of IT-603 on Gene Expression in Immune Cells

Studies have demonstrated that IT-603 effectively suppresses the expression of key genes regulated by c-Rel in immune cells. The most well-documented effect is the inhibition of IL-2 expression in activated T-cells.

Quantitative Data on Gene Expression

The following table summarizes the observed effects of IT-603 on the expression of specific genes in immune cells as determined by various experimental assays.

Cell TypeTreatment ConditionsTarget GeneMethodResultReference
Murine Splenocytes (T-cells)Anti-CD3/CD28 stimulation + IT-603 (various concentrations)c-RelIntracellular Flow CytometryDose-dependent decrease in c-Rel expression
Murine Splenocytes (T-cells)Anti-CD3/CD28 stimulation + IT-603 (various concentrations)IL-2Intracellular Flow CytometryDose-dependent decrease in IL-2 expression
Human CMV, WT1, EBV-specific T-cellsIn vitro treatment with IT-603 for 24 hoursc-RelNot SpecifiedDecreased expression
Human CMV, WT1, EBV-specific T-cellsIn vitro treatment with IT-603 for 24 hoursIL-2Not SpecifiedDecreased expression
Human Lung Squamous Cell Carcinoma CellsIT-603 treatmentNF-κB pathway target genesqPCRDownregulation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effect of IT-603 on gene expression.

In Vitro T-cell Stimulation and Gene Expression Analysis

This protocol is designed to assess the impact of IT-603 on the expression of c-Rel and IL-2 in activated T-cells.

T_Cell_Stimulation_Workflow Figure 2: Workflow for In Vitro T-cell Stimulation Assay Isolate_Splenocytes 1. Isolate Splenocytes (e.g., from C57BL/6 mice) Positive_Selection 2. Positively Select CD5+ T-cells Isolate_Splenocytes->Positive_Selection Treat_IT603 3. Treat T-cells with IT-603 (various concentrations) or vehicle control for 24h Positive_Selection->Treat_IT603 Stimulate_Tcells 4. Stimulate T-cells with anti-CD3/CD28 for 24-48h Treat_IT603->Stimulate_Tcells Analyze_Expression 5. Analyze c-Rel and IL-2 expression via Intracellular Flow Cytometry Stimulate_Tcells->Analyze_Expression

Caption: Workflow for In Vitro T-cell Stimulation Assay.

Methodology:

  • Cell Isolation: Splenocytes are isolated from C57BL/6 mice.

  • T-cell Enrichment: CD5+ T-cells are positively selected.

  • Inhibitor Treatment: T-cells are incubated with varying concentrations of IT-603 or a vehicle control for 24 hours.

  • T-cell Activation: The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies for 24 to 48 hours to induce activation.

  • Gene Expression Analysis: Intracellular staining for c-Rel and IL-2 is performed, followed by analysis using flow cytometry to quantify the percentage of cells expressing these proteins and the mean fluorescence intensity.

In Vivo Administration of IT-603 in a Graft-versus-Host Disease (GVHD) Model

This protocol evaluates the in vivo efficacy of IT-603.

Methodology:

  • Animal Model: Lethally irradiated BALB/c recipient mice are transplanted with C57BL/6 T-cell depleted bone marrow cells along with C57BL/6 wild-type T-cells to induce GVHD.

  • Drug Administration: IT-603 or a control vehicle solution is administered daily via intraperitoneal injection (e.g., 24 mg/kg) starting from a specific day post-transplantation (e.g., day 10).

  • Monitoring and Analysis: Animal survival is monitored daily. Gene expression analysis of immune cells from these animals can be performed at specific time points to assess the in vivo impact of IT-603.

Conclusion

The small molecule inhibitor IT-603 demonstrates a clear capacity to modulate the immune response by targeting the c-Rel transcription factor. Its inhibitory action on c-Rel leads to a significant downregulation of target genes, most notably IL-2, in activated T-cells. The provided data and experimental frameworks offer a solid foundation for further research into the therapeutic potential of c-Rel inhibition in immune-mediated diseases and certain hematologic malignancies. Future studies employing global transcriptomic analyses, such as RNA-sequencing, will be invaluable in elucidating the full spectrum of genes and cellular pathways affected by IT-603 in various immune cell populations.

References

Preliminary Studies on the Apoptosis Sensitization and Mechanism of Action of LFB-R603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary findings on the biological activity of LFB-R603, a chimeric anti-CD20 mouse/human monoclonal antibody. Initial studies indicate that while LFB-R603 does not exhibit direct cytotoxicity at the concentrations tested, it plays a significant role in sensitizing non-Hodgkin's B-cell lymphoma (B-NHL) cells to TRAIL-mediated apoptosis. This document summarizes the key findings, outlines the experimental methodologies likely employed, and visualizes the proposed mechanism of action.

Data Presentation

As LFB-R603 was found to be non-toxic at the concentrations used, traditional cytotoxicity metrics such as IC50 values are not applicable. Instead, the data presented below summarizes the observed effects of LFB-R603 on key signaling proteins and its ability to potentiate apoptosis induced by an external agent (TRAIL).

Cell LineTreatmentEffect on NF-κB PathwayEffect on Downstream EffectorsOutcome
Ramos (B-NHL)LFB-R603Inhibition of constitutively active NF-κB- Inhibition of Snail (anti-apoptotic)- Induction of RKIP (pro-apoptotic)- Induction of PTEN- Inhibition of PI3K-AKT pathwaySignificant potentiation of TRAIL-mediated apoptosis
Ramos (B-NHL)Snail knockdown--Increased sensitivity to TRAIL-induced apoptosis
Ramos (B-NHL)RKIP overexpression--Increased sensitivity to TRAIL-induced apoptosis
Ramos (B-NHL)LFB-R603 + TRAIL + PTEN silencingInhibition of NF-κB pathway-Inhibition of TRAIL-induced apoptosis

Experimental Protocols

The following are detailed methodologies for the key experiments that were likely conducted to elucidate the mechanism of action of LFB-R603.

Cell Culture
  • Cell Line: Ramos, a human Burkitt's lymphoma cell line (B-NHL), was used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Apoptosis (Flow Cytometry)
  • Principle: To quantify the extent of apoptosis induced by TRAIL in the presence or absence of LFB-R603, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.

  • Protocol:

    • Ramos cells were seeded in 6-well plates.

    • Cells were treated with LFB-R603 (at various concentrations) for a predetermined time (e.g., 24 or 48 hours).

    • Following LFB-R603 pre-treatment, cells were treated with TRAIL for a specified duration.

    • Control groups included untreated cells, cells treated with LFB-R603 alone, and cells treated with TRAIL alone.

    • After treatment, cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

    • The stained cells were analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were quantified.

Western Blot Analysis of Signaling Proteins
  • Principle: To determine the effect of LFB-R603 on the expression and phosphorylation status of proteins in the NF-κB and PI3K/AKT pathways, Western blotting is employed.

  • Protocol:

    • Ramos cells were treated with LFB-R603 for various time points.

    • Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane was incubated overnight at 4°C with primary antibodies against NF-κB, Snail, RKIP, PTEN, AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Silencing (siRNA) and Overexpression
  • Principle: To establish a causal link between the modulation of Snail, RKIP, and PTEN by LFB-R603 and the sensitization to TRAIL-induced apoptosis, gene silencing (using small interfering RNA, siRNA) and overexpression (using expression vectors) are utilized.

  • Protocol for siRNA:

    • Ramos cells were transfected with siRNA targeting Snail or PTEN, or with a non-targeting control siRNA, using a suitable transfection reagent.

    • After a specified time to allow for gene knockdown, the cells were treated with LFB-R603 and/or TRAIL.

    • The efficiency of knockdown was confirmed by Western blotting.

    • Apoptosis was assessed by flow cytometry as described above.

  • Protocol for Overexpression:

    • Ramos cells were transfected with an expression vector encoding RKIP or an empty vector control.

    • After allowing for gene expression, the cells were treated with TRAIL.

    • Overexpression was confirmed by Western blotting.

    • Apoptosis was assessed by flow cytometry.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_assays Assays cluster_validation Mechanistic Validation b1 Ramos (B-NHL) Cells b2 Control b1->b2 Treatment b3 LFB-R603 b1->b3 Treatment b4 TRAIL b1->b4 Treatment b5 LFB-R603 + TRAIL b1->b5 Treatment d1 Gene Silencing (siRNA) (Snail, PTEN) b1->d1 Transfection d2 Gene Overexpression (RKIP) b1->d2 Transfection c1 Apoptosis Assay (Flow Cytometry) b2->c1 b3->c1 c2 Protein Expression Analysis (Western Blot) b3->c2 b4->c1 b5->c1 d1->b5 d2->b5

Experimental workflow for studying LFB-R603.

signaling_pathway LFB_R603 LFB-R603 CD20 CD20 LFB_R603->CD20 NFkB NF-κB Snail Snail (Anti-apoptotic) RKIP RKIP (Pro-apoptotic) PTEN PTEN CD20->NFkB Inhibits NFkB->Snail Activates NFkB->RKIP Inhibits NFkB->PTEN Inhibits Apoptosis Apoptosis Snail->Apoptosis Inhibits RKIP->Apoptosis Promotes PI3K PI3K AKT AKT PI3K->AKT Activates AKT->Apoptosis Inhibits PTEN->PI3K Inhibits TRAIL TRAIL TRAIL->Apoptosis Induces

LFB-R603 signaling pathway in B-NHL cells.

Unraveling the Molecular Embrace: A Technical Guide to the Binding Affinity of RL-603 with c-Rel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of RL-603, a small molecule inhibitor, with its target protein, the transcription factor c-Rel. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and pharmacology. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of the underlying biological processes, this guide aims to furnish a comprehensive understanding of the this compound and c-Rel interaction.

The transcription factor c-Rel, a member of the NF-κB family, is a critical regulator of immune responses and cell survival.[1] Its dysregulation has been implicated in various hematologic malignancies and autoimmune diseases, making it a compelling target for therapeutic intervention. This compound (also known as IT-603) has been identified as a direct inhibitor of c-Rel, functioning by preventing its binding to DNA, thereby modulating downstream signaling pathways.[2]

Quantitative Analysis of this compound Binding to c-Rel

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of c-Rel by this compound.

Parameter Value Assay Method Notes
IC50 (c-Rel DNA Binding) 3 µMElectrophoretic Mobility Shift Assay (EMSA)Concentration of this compound required to inhibit 50% of c-Rel binding to its DNA consensus sequence.[3]
IC50 (Global NF-κB Activity) 18.8 µMNot explicitly stated, likely a reporter assayConcentration of this compound required to inhibit 50% of overall NF-κB transcriptional activity in cells. This value is higher than the direct DNA binding inhibition, reflecting the complexity of cellular NF-κB regulation.[4]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound against c-Rel relies on established biochemical techniques. The following sections provide detailed methodologies for the key experiments cited.

Recombinant c-Rel Protein Expression and Purification

Objective: To produce purified, recombinant c-Rel protein for use in in vitro binding assays.

Protocol:

  • Gene Cloning and Vector Construction: The human REL gene encoding the c-Rel protein is cloned into a suitable bacterial expression vector, such as pET-28a(+), often with an N-terminal or C-terminal purification tag (e.g., His6-tag).

  • Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8. The culture is then incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble c-Rel protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The c-Rel protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Further Purification and Quality Control: For higher purity, the eluted protein may be further purified by size-exclusion chromatography. The purity and concentration of the recombinant c-Rel protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.

Fluorescence Polarization (FP) Assay

Objective: To quantify the direct binding of this compound to c-Rel by measuring the change in polarization of a fluorescently labeled DNA probe.

Protocol:

  • Probe Preparation: A short, single-stranded DNA oligonucleotide containing the c-Rel binding consensus sequence (κB site) is synthesized and labeled at the 5' or 3' end with a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC). The complementary unlabeled strand is also synthesized. The labeled and unlabeled strands are annealed to form a double-stranded, fluorescently labeled DNA probe.

  • Assay Setup: The assay is performed in a low-volume, black, non-binding surface 384-well plate.

  • Binding Reaction: A constant concentration of the purified recombinant c-Rel protein and the FITC-labeled DNA probe are incubated in a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Titration: this compound is serially diluted and added to the wells containing the c-Rel protein and DNA probe. A control well containing DMSO (the solvent for this compound) is included.

  • Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound indicates the displacement of the fluorescent probe from c-Rel. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively and semi-quantitatively assess the inhibition of c-Rel DNA binding by this compound.

Protocol:

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the c-Rel binding site is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

  • Binding Reaction: Purified recombinant c-Rel protein or nuclear extracts containing c-Rel are incubated with the labeled DNA probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, and a non-specific competitor DNA like poly(dI-dC)).

  • Inhibition Assay: For inhibition experiments, increasing concentrations of this compound are pre-incubated with the c-Rel protein before the addition of the labeled probe.

  • Electrophoresis: The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection: For radioactively labeled probes, the gel is dried and exposed to a phosphor screen or X-ray film. For biotin-labeled probes, the DNA is transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: A "shift" in the migration of the labeled DNA probe indicates the formation of a c-Rel-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound demonstrates the inhibitory activity of the compound.

Visualizing the Molecular Landscape

To better illustrate the biological context and experimental workflows, the following diagrams have been generated using the DOT language.

c_Rel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Antigens, Cytokines) Receptor Receptor (e.g., BCR, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates Ub_Proteasome Ubiquitin-Proteasome System IkappaB->Ub_Proteasome Degradation cRel_p50_IkappaB c-Rel:p50:IκB (Inactive) cRel_p50_IkappaB:f0->IkappaB cRel_p50 c-Rel:p50 (Active) cRel_p50_IkappaB->cRel_p50 Release cRel_p50_IkappaB:f1->cRel_p50 cRel_p50_nuc c-Rel:p50 cRel_p50->cRel_p50_nuc Translocation DNA DNA (κB site) cRel_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates RL_603 This compound RL_603->cRel_p50_nuc Inhibits DNA Binding

Caption: Canonical NF-κB signaling pathway leading to c-Rel activation and the point of inhibition by this compound.

Binding_Affinity_Workflow start Start protein_prep Recombinant c-Rel Protein Production start->protein_prep probe_prep Fluorescent/Radiolabeled DNA Probe Preparation start->probe_prep fp_assay Fluorescence Polarization (FP) Assay protein_prep->fp_assay emsa Electrophoretic Mobility Shift Assay (EMSA) protein_prep->emsa probe_prep->fp_assay probe_prep->emsa data_analysis Data Analysis (IC50 Determination) fp_assay->data_analysis emsa->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the binding affinity of this compound to c-Rel.

Conclusion

The available data robustly demonstrate that this compound is a direct inhibitor of the transcription factor c-Rel. By physically interacting with c-Rel, this compound effectively prevents its binding to target DNA sequences, leading to the downregulation of NF-κB-mediated gene transcription. The quantitative IC50 values obtained from EMSA and cellular assays provide a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and workflow diagrams presented in this guide offer a clear framework for the continued investigation and characterization of this compound and other potential c-Rel inhibitors. This comprehensive understanding is crucial for advancing the development of novel therapies targeting c-Rel-driven pathologies.

References

Methodological & Application

Application Note & Protocol: In Vitro T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific protocol designated "RL-603" could not be located in the public domain. This document provides a detailed, widely-used protocol for an in vitro T-cell proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE), which is a standard method for this application. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

T-cell proliferation is a fundamental process in the adaptive immune response and a key indicator of T-cell activation.[1][2] In vitro T-cell proliferation assays are crucial for evaluating the efficacy of immunomodulatory compounds, understanding disease mechanisms, and developing cell-based therapies.[2][3] One of the most common methods to monitor T-cell proliferation is through dye dilution assays using fluorescent dyes like CFSE.[1]

CFSE is a cell-permeable dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, leading to a halving of fluorescence intensity with each cell division. This allows for the tracking of successive generations of proliferating T-cells via flow cytometry.

This application note provides a detailed protocol for performing an in vitro T-cell proliferation assay using CFSE, including information on T-cell activation signaling pathways and quantitative data for experimental setup.

T-Cell Activation and Proliferation Signaling Pathway

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This, along with co-stimulatory signals (e.g., CD28-B7 interaction), triggers a cascade of intracellular signaling events. These signaling pathways ultimately lead to gene expression changes that drive T-cell proliferation, differentiation, and cytokine production. Key signaling pathways involved include the PLCγ1, MAPK, and PI3K-AKT pathways.

T_Cell_Activation_Pathway T-Cell Activation and Proliferation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCell T-Cell pMHC pMHC TCR TCR/CD3 pMHC->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras Ras LAT_SLP76->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Akt Akt PI3K->Akt MAPK MAPK (ERK, JNK, p38) Ras->MAPK PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (IL-2, c-Myc) Akt->Gene_Expression AP1 AP-1 MAPK->AP1 NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Experimental_Workflow Experimental Workflow for CFSE-Based T-Cell Proliferation Assay PBMC_Isolation 1. Isolate PBMCs from whole blood CFSE_Labeling 2. Label cells with CFSE PBMC_Isolation->CFSE_Labeling Cell_Plating 3. Plate cells and add stimuli CFSE_Labeling->Cell_Plating Incubation 4. Incubate for 3-7 days Cell_Plating->Incubation Staining 5. (Optional) Stain for surface markers Incubation->Staining Flow_Cytometry 6. Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze CFSE dilution to determine proliferation Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for RL-603 in a Murine Model of Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "RL-603" for the treatment of Graft-versus-Host Disease (GVHD) is not available in the public domain. The following application notes and protocols are presented as a representative example for a hypothetical immunomodulatory agent, herein named this compound, based on established principles and methodologies in murine models of GVHD. The experimental designs, data, and proposed mechanisms are illustrative and intended to guide researchers in the evaluation of novel therapeutic compounds for GVHD.

Introduction

Graft-versus-host disease (GVHD) is a significant and often lethal complication following allogeneic hematopoietic stem cell transplantation (allo-HCT).[1][2][3] It is initiated by donor T cells recognizing and attacking recipient tissues, leading to a multi-organ inflammatory response.[2][4] Murine models are indispensable tools for understanding the pathophysiology of GVHD and for the preclinical evaluation of novel therapeutic agents. This document provides a detailed protocol for assessing the therapeutic potential of a hypothetical small molecule inhibitor, this compound, in a murine model of acute GVHD.

Proposed Mechanism of Action of this compound

This compound is a hypothetical selective inhibitor of a key downstream signaling molecule in the T-cell receptor (TCR) and cytokine receptor pathways, such as a Janus kinase (JAK) or a component of the NF-κB signaling cascade. The pathogenesis of acute GVHD is driven by the activation and proliferation of donor T cells following recognition of host antigens. This process is heavily reliant on cytokine signaling, with cytokines like IL-2, IFN-γ, and TNF-α playing crucial roles. By inhibiting a common signaling node, this compound is postulated to suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines, thereby mitigating the severity of GVHD.

Signaling Pathway Diagram

RL603_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Donor T-Cell APC Host APC MHC MHC TCR TCR MHC->TCR Antigen Presentation Signaling_Cascade Downstream Signaling (e.g., LCK, ZAP70) TCR->Signaling_Cascade CD28 CD28 JAK_STAT JAK/STAT Pathway Signaling_Cascade->JAK_STAT NFkB NF-kB Pathway Signaling_Cascade->NFkB Gene_Transcription Gene Transcription JAK_STAT->Gene_Transcription NFkB->Gene_Transcription Proliferation Proliferation & Effector Function Gene_Transcription->Proliferation Cytokine_Production Pro-inflammatory Cytokines (IFN-γ, TNF-α) Gene_Transcription->Cytokine_Production GVHD_Pathology GVHD Pathology Proliferation->GVHD_Pathology Tissue Damage Cytokine_Production->GVHD_Pathology Inflammation RL603 This compound RL603->JAK_STAT Inhibition RL603->NFkB Inhibition

Caption: Hypothetical mechanism of this compound in inhibiting T-cell signaling pathways to mitigate GVHD.

Experimental Protocols

Murine Model of Acute GVHD

A common and well-characterized model is the transplantation of bone marrow and T cells from C57BL/6 (H-2b) donor mice into lethally irradiated BALB/c (H-2d) recipient mice. This major histocompatibility complex (MHC)-mismatched model induces a robust and predictable acute GVHD syndrome.

Materials:

  • Donor Mice: C57BL/6, 8-12 weeks old

  • Recipient Mice: BALB/c, 8-12 weeks old

  • T-cell depleted bone marrow (TCD-BM)

  • Purified splenic T cells

  • Sterile Phosphate Buffered Saline (PBS)

  • Irradiator (e.g., X-ray or Cesium-137 source)

  • This compound compound and vehicle control

Protocol:

  • Recipient Conditioning: Lethally irradiate recipient BALB/c mice with a dose of 800-900 cGy, administered in a split dose (e.g., two doses of 450 cGy separated by 3-4 hours) to minimize gastrointestinal toxicity.

  • Donor Cell Preparation:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 donor mice. Deplete T cells using anti-CD3e magnetic beads or a similar method to obtain TCD-BM. Resuspend TCD-BM at a concentration of 5 x 10^7 cells/mL in PBS.

    • Isolate splenocytes from C57BL/6 donor mice and purify T cells (CD3+) using nylon wool columns or magnetic bead-based negative selection. Resuspend purified T cells at a concentration of 1 x 10^7 cells/mL in PBS.

  • Transplantation: Within 24 hours of irradiation, inject recipient mice intravenously (via the tail vein) with 5 x 10^6 TCD-BM cells and 1 x 10^6 purified T cells in a total volume of 200 µL of PBS.

  • This compound Administration:

    • Randomize transplanted mice into treatment and control groups (n=10-15 mice per group).

    • Prepare this compound in a suitable vehicle (e.g., DMSO, PBS). The control group will receive the vehicle alone.

    • Administer this compound or vehicle daily via intraperitoneal injection or oral gavage, starting on the day of transplantation (Day 0) and continuing for a specified duration (e.g., 21 days). Dosing should be determined by prior pharmacokinetic and toxicology studies.

  • Monitoring and Endpoints:

    • Monitor mice daily for survival.

    • Assess GVHD clinical severity 2-3 times per week using a scoring system that evaluates weight loss, posture, activity, fur texture, and skin integrity (each parameter scored 0-2, for a total score of 0-10).

    • On a predetermined day (e.g., Day 14 or at the time of euthanasia), collect blood and tissues (spleen, liver, intestines, skin) for further analysis.

Experimental Workflow Diagram

GVHD_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Irradiation Lethal Irradiation of Recipient Mice Transplantation Intravenous Injection of Donor Cells Irradiation->Transplantation Cell_Prep Donor TCD-BM and T-cell Preparation Cell_Prep->Transplantation Randomization Randomize into Groups Transplantation->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Survival Daily Survival Monitoring Treatment_Group->Survival Scoring Clinical GVHD Scoring Treatment_Group->Scoring Control_Group->Survival Control_Group->Scoring Tissue_Collection Tissue/Blood Collection Survival->Tissue_Collection Scoring->Tissue_Collection Analysis Histopathology & Immunological Analysis Tissue_Collection->Analysis

Caption: Workflow for evaluating this compound in a murine model of acute GVHD.

Data Presentation

Table 1: Survival and Clinical GVHD Scores
GroupNMedian Survival (Days)% Survival at Day 30Mean Clinical Score at Day 14 (± SEM)
Vehicle Control 151813%7.2 ± 0.5
This compound (10 mg/kg) 153247%4.5 ± 0.4
This compound (30 mg/kg) 15>5073%2.1 ± 0.3
Syngeneic Control 5>50100%0.2 ± 0.1
Table 2: Histopathological Analysis of GVHD Target Organs
GroupLiver (Score ± SEM)Small Intestine (Score ± SEM)Skin (Score ± SEM)
Vehicle Control 3.1 ± 0.33.5 ± 0.42.8 ± 0.2
This compound (30 mg/kg) 1.2 ± 0.21.5 ± 0.31.1 ± 0.2
Syngeneic Control 0.1 ± 0.10.2 ± 0.10.1 ± 0.1
Histopathology scored on a scale of 0 (no disease) to 4 (severe disease).
Table 3: Serum Cytokine Levels at Day 14 (pg/mL)
GroupIFN-γ (± SEM)TNF-α (± SEM)IL-6 (± SEM)IL-10 (± SEM)
Vehicle Control 1250 ± 150850 ± 90620 ± 75150 ± 20
This compound (30 mg/kg) 350 ± 50210 ± 30180 ± 25320 ± 40
Syngeneic Control <50<50<5080 ± 15

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of a novel, hypothetical immunomodulatory agent, this compound, in a murine model of acute GVHD. The detailed protocols for model induction, drug administration, and endpoint analysis, combined with structured data presentation, offer a robust methodology for assessing therapeutic efficacy. The proposed mechanism of this compound, targeting key T-cell signaling pathways, is consistent with current strategies in GVHD research. The illustrative data suggests that this compound could significantly improve survival, reduce clinical and pathological signs of GVHD, and modulate the systemic inflammatory cytokine profile. This generalized protocol can be adapted for the evaluation of other potential therapeutic agents for GVHD.

References

Application Notes and Protocols: RL-603 (PSB-603) in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RL-603" did not yield a specific compound associated with colorectal cancer research. However, "PSB-603," a well-documented A2b adenosine (B11128) receptor antagonist, has been studied in this context. It is highly probable that "this compound" is a typographical error for "PSB-603." Therefore, these application notes and protocols are based on the available scientific literature for PSB-603.

Introduction

PSB-603 is a potent and selective antagonist of the A2b adenosine receptor. In the context of colorectal cancer, emerging research has demonstrated that PSB-603 can modulate cellular metabolism and enhance the efficacy of standard chemotherapeutic agents. Notably, its mechanism in colorectal cancer cells appears to be independent of A2b adenosine receptor antagonism, pointing towards a novel mode of action.[1][2]

The primary effects of PSB-603 in colorectal cancer cell lines involve the promotion of mitochondrial oxidative phosphorylation (OXPHOS) and a subsequent increase in the production of reactive oxygen species (ROS).[1][2] This alteration in the cellular redox state can render cancer cells more susceptible to the cytotoxic effects of chemotherapy, presenting a promising synergistic therapeutic strategy.[1]

These application notes provide an overview of the effects of PSB-603 on colorectal cancer cell lines and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.

Data Presentation

While specific IC50 values for PSB-603 alone in colorectal cancer cell lines are not extensively reported, as its primary observed effect is not direct cytotoxicity but rather chemosensitization, the following tables summarize the expected outcomes based on published literature.

Table 1: Effect of PSB-603 on Cellular Metabolism in Colorectal Cancer Cells

ParameterCell LineTreatmentObserved EffectReference
Basal Oxygen Consumption Rate (OCR)Colorectal Cancer CellsPSB-603Increased
Reactive Oxygen Species (ROS) ProductionColorectal Cancer CellsPSB-603Increased

Table 2: Synergistic Effect of PSB-603 with Chemotherapy in Colorectal Cancer Cells

Cell LineChemotherapeutic AgentPSB-603 CombinationObserved EffectReference
Colorectal Cancer Cellse.g., 5-Fluorouracil, OxaliplatinYesIncreased Cell Death

Signaling Pathways and Mechanism of Action

PSB-603 induces a metabolic shift in colorectal cancer cells, characterized by an increase in mitochondrial respiration and ROS production. This is significant as many cancer cells rely on glycolysis for energy (the Warburg effect). By forcing a higher rate of OXPHOS, PSB-603 increases oxidative stress, which can be detrimental to cancer cells, especially when combined with other stressors like chemotherapy.

Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for investigating the effects of PSB-603.

PSB603_Mechanism PSB603 PSB-603 Mitochondrion Mitochondrion PSB603->Mitochondrion  Receptor-Independent  Mechanism OXPHOS Oxidative Phosphorylation (OXPHOS) Mitochondrion->OXPHOS Increases ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Increases CellDeath Increased Cancer Cell Death ROS->CellDeath Chemotherapy Chemotherapy Chemotherapy->CellDeath

Caption: Proposed mechanism of PSB-603 in colorectal cancer cells.

Experimental_Workflow cluster_0 In Vitro Assays CellCulture Colorectal Cancer Cell Culture Treatment Treat with PSB-603 +/- Chemotherapy CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Metabolism Metabolic Assays (OCR & ROS) Treatment->Metabolism Protein Protein Analysis (Western Blot) Treatment->Protein

Caption: General experimental workflow for studying PSB-603.

Experimental Protocols

1. Cell Culture

  • Cell Lines: HCT116, HT-29, SW480, or other relevant human colorectal cancer cell lines.

  • Culture Medium: McCoy's 5A (for HCT116) or DMEM (for HT-29, SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Colorectal cancer cells

    • Complete culture medium

    • PSB-603 (dissolved in DMSO)

    • Chemotherapeutic agent (e.g., 5-Fluorouracil)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of PSB-603, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Colorectal cancer cells

    • Complete culture medium

    • PSB-603 and/or chemotherapeutic agent

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells as described for the MTT assay.

    • After the incubation period, collect both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

4. Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe (DCFDA) that becomes fluorescent upon oxidation by ROS.

  • Materials:

    • Black, clear-bottom 96-well plates

    • Colorectal cancer cells

    • PSB-603

    • 2',7'-Dichlorofluorescin diacetate (DCFDA)

    • Phosphate Buffered Saline (PBS)

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • After 24 hours, wash the cells with PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

    • Wash the cells twice with PBS to remove the excess probe.

    • Treat the cells with PSB-603.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

5. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in relevant signaling pathways (e.g., markers of apoptosis or cellular stress).

  • Materials:

    • 6-well plates

    • Colorectal cancer cells

    • PSB-603 and/or chemotherapeutic agent

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Primary and secondary antibodies (e.g., against PARP, Caspase-3, and loading controls like β-actin or GAPDH)

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Seed and treat cells in 6-well plates as previously described.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for the Dissolution and Use of RL-603 (IT-603) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: RL-603, also known as IT-603, is a potent and selective small molecule inhibitor of the c-Rel transcription factor, a member of the Nuclear Factor-kappa B (NF-κB) family.[1][2] c-Rel plays a crucial role in the regulation of immune responses, particularly in the activation, proliferation, and survival of T-cells and B-cells. Dysregulation of the c-Rel signaling pathway is implicated in various inflammatory diseases and cancers, making IT-603 a valuable tool for studying these processes and for potential therapeutic development. This document provides detailed protocols for the proper dissolution and application of IT-603 in cell culture experiments.

Data Presentation

Quantitative data for the preparation of IT-603 stock and working solutions are summarized in the table below.

ParameterValueUnitNotes
Compound Name This compound (IT-603)-A selective c-Rel inhibitor.
Molecular Weight 329.17 g/mol [1]
IC₅₀ (c-Rel) 3µMDetermined by electrophoretic mobility shift assay (EMSA).[1][3]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)-Use fresh, anhydrous DMSO for optimal solubility.
Maximum Stock Concentration 66mg/mL
200.5mM
Storage of Powder -20°CFor up to 3 years.
Storage of Stock Solution -80°CFor up to 1 year.
-20°CFor up to 1 month.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of IT-603

This protocol describes the preparation of a 10 mM stock solution of IT-603, which can be further diluted to desired working concentrations for cell culture experiments.

Materials:

  • IT-603 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of IT-603: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 329.17 g/mol = 3.29 mg

  • Weighing: Carefully weigh out 3.29 mg of IT-603 powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the IT-603 powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).

Protocol 2: Treatment of Cells in Culture with IT-603

This protocol provides a general guideline for treating adherent or suspension cells with IT-603. The final concentration and incubation time should be optimized for your specific cell type and experimental design.

Materials:

  • Cultured cells (e.g., Jurkat, primary T-cells)

  • Complete cell culture medium

  • 10 mM stock solution of IT-603 in DMSO

  • Vehicle control (DMSO)

  • Sterile culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells at the desired density in a sterile culture plate or flask and allow them to attach (for adherent cells) or stabilize (for suspension cells) overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM IT-603 stock solution at room temperature. Prepare the desired final concentration of IT-603 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of complete cell culture medium as used for the IT-603 treatment. This is crucial to control for any effects of the solvent on the cells.

  • Cell Treatment:

    • For adherent cells , carefully remove the old medium and replace it with the medium containing the desired concentration of IT-603 or the vehicle control.

    • For suspension cells , add the appropriate volume of the prepared IT-603 or vehicle control working solution directly to the cell suspension.

  • Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, Trypan Blue), flow cytometry, western blotting, or gene expression analysis.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway leading to the activation of c-Rel.

cRel_Signaling_Pathway Canonical NF-κB Signaling Pathway to c-Rel Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TNFα, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Ligand->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation cRel_p50 c-Rel/p50 cRel_p50->IkappaB Inhibited by cRel_p50_nucleus c-Rel/p50 cRel_p50->cRel_p50_nucleus Translocation Nucleus Nucleus DNA κB Site cRel_p50_nucleus->DNA Binds Transcription Gene Transcription (e.g., IL-2, Cyclin D1) DNA->Transcription Initiates IT603 IT-603 (this compound) IT603->cRel_p50_nucleus Inhibits DNA Binding

Caption: c-Rel signaling pathway and the inhibitory action of IT-603.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for dissolving and using IT-603 in cell culture.

IT603_Workflow Experimental Workflow for IT-603 start Start weigh Weigh IT-603 Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock Prepare 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store prepare_working Prepare Working Solution (Dilute Stock in Medium) stock->prepare_working seed Seed Cells seed->prepare_working treat Treat Cells with IT-603 and Vehicle Control prepare_working->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis (e.g., Viability, Flow Cytometry) incubate->analyze end End analyze->end

Caption: Workflow for preparing and using IT-603 in cell culture.

References

Application Notes and Protocols: RL-603 (PSB-603) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "RL-603" was not definitively identified in the current literature. Based on the context of combination chemotherapy, this document focuses on PSB-603 , a potent A2b adenosine (B11128) receptor (A₂b-AR) antagonist that has been investigated for its synergistic effects with chemotherapy. It is presumed that "this compound" may be a typographical error or an internal designation for PSB-603.

Introduction

PSB-603 is a selective antagonist of the A₂b adenosine receptor. In the tumor microenvironment, high levels of adenosine can promote tumor growth, angiogenesis, and immunosuppression. By blocking the A₂b-AR, PSB-603 has been shown to alter the tumor microenvironment, enhance anti-tumor immunity, and, significantly, increase the sensitivity of cancer cells to conventional chemotherapy.[1][2][3][4] These application notes provide an overview of the mechanism of action of PSB-603 in combination with chemotherapy, quantitative data from preclinical studies, and detailed experimental protocols for researchers.

Mechanism of Action

PSB-603 enhances the efficacy of chemotherapy through a multi-faceted mechanism. In colorectal cancer cells, PSB-603 has been shown to increase mitochondrial oxidative phosphorylation and the production of reactive oxygen species (ROS).[1] This alteration in cellular metabolism can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. Furthermore, PSB-603 can modulate the tumor microenvironment by reducing the accumulation of myeloid-derived suppressor cells (MDSCs) and decreasing the expression of CD73, an ectonucleotidase responsible for adenosine production. This leads to an enhanced anti-tumor immune response.

A proposed signaling pathway for the synergistic effect of PSB-603 with chemotherapy is outlined below.

PSB603_Mechanism cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell Adenosine High Adenosine A2b_AR A₂b Adenosine Receptor Adenosine->A2b_AR MDSC MDSC Accumulation A2b_AR->MDSC + CD73 CD73 Expression A2b_AR->CD73 + PSB603 PSB-603 PSB603->A2b_AR Blocks PSB603_cell PSB-603 Immunosuppression Immunosuppression MDSC->Immunosuppression CD73->Adenosine Generates Mito_OXPHOS Mitochondrial Oxidative Phosphorylation ROS Reactive Oxygen Species (ROS) Mito_OXPHOS->ROS Increases Chemo_Sensitivity Increased Chemosensitivity ROS->Chemo_Sensitivity Cell_Death Apoptosis / Cell Death Chemo_Sensitivity->Cell_Death Potentiates Chemotherapy Chemotherapy Chemotherapy->Cell_Death PSB603_cell->Mito_OXPHOS Enhances

Proposed mechanism of PSB-603 in combination with chemotherapy.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of PSB-603 in combination with other anti-cancer agents.

Table 1: In Vivo Efficacy of PSB-603 in Combination with Erlotinib (B232) in an EGFR-Mutant Lung Cancer Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 50 (± SD)Mean Tumor Volume (mm³) at Day 60 (± SD)
Erlotinib25 mg/kg105.51 (± 25.93)132.15 (± 30.21)
Erlotinib + PSB-60325 mg/kg + 10 mg/kg38.22 (± 12.37)Not Reported

Table 2: Effect of PSB-603 on Tumor Infiltrating Leukocytes (TILs) in a Lewis Lung Carcinoma Model

Treatment GroupParameterMean Value (± SD)P-value
Control% CD45⁺CD73⁺ TILs17.80 (± 2.03)\multirow{2}{}{0.005}
PSB-603% CD45⁺CD73⁺ TILs7.84 (± 2.17)
Control% CD45⁻CD73⁺ Cells15.27 (± 1.37)\multirow{2}{}{0.01}
PSB-603% CD45⁻CD73⁺ Cells9.05 (± 1.38)

Experimental Protocols

Below are detailed protocols for key experiments involving PSB-603 in combination with chemotherapy, based on published literature.

1. In Vivo Xenograft/Transgenic Mouse Model Protocol

This protocol describes a general workflow for evaluating the efficacy of PSB-603 in combination with a chemotherapeutic agent in a mouse model of cancer.

in_vivo_workflow start Tumor Cell Implantation or Induction tumor_growth Allow Tumors to Establish (e.g., to 100-150 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - Chemotherapy Alone - PSB-603 Alone - Combination Therapy randomization->treatment monitoring Monitor Tumor Volume (e.g., 2-3 times/week) and Body Weight treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor size limit, study duration) monitoring->endpoint analysis Euthanize and Harvest Tumors for Further Analysis (e.g., IHC, Flow Cytometry) endpoint->analysis data_analysis Statistical Analysis of Tumor Growth Inhibition analysis->data_analysis

Workflow for in vivo efficacy studies of PSB-603 combination therapy.

Materials:

  • PSB-603

  • Chemotherapeutic agent (e.g., Erlotinib, Oxaliplatin)

  • Appropriate vehicle for drug solubilization

  • Tumor-bearing mice (e.g., transgenic or xenograft models)

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Tumor Induction/Implantation: Induce tumor formation in transgenic mice (e.g., using doxycycline (B596269) for inducible models) or implant cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice to different treatment cohorts (e.g., Vehicle, Chemotherapy alone, PSB-603 alone, Combination).

  • Drug Preparation and Administration:

    • Prepare PSB-603 and the chemotherapeutic agent in their respective vehicles.

    • Administer the drugs according to the planned schedule, dosage, and route (e.g., intraperitoneal injection, oral gavage). For example, in a lung cancer model, mice were treated with erlotinib (25 mg/kg) and PSB-603 (10 mg/kg) for 10 consecutive days.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Harvest tumors for subsequent analysis.

2. Flow Cytometry Analysis of Tumor Infiltrating Leukocytes

This protocol is for analyzing the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Freshly harvested tumors

  • RPMI-1640 medium

  • Collagenase D, Dispase, DNase I

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD73)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the harvested tumors into small pieces.

    • Digest the tissue in a solution of Collagenase D, Dispase, and DNase I in RPMI-1640 at 37°C with agitation for 30-60 minutes.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies against markers of interest (e.g., CD45, CD73) for 30 minutes on ice, protected from light.

  • Data Acquisition:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer for analysis.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell populations of interest to quantify the percentage of different immune cell subsets.

3. Cell Viability and Synergy Assay

This protocol can be used to determine the synergistic effect of PSB-603 and a chemotherapeutic agent on cancer cell viability in vitro.

Materials:

  • Cancer cell line of interest (e.g., colorectal cancer cells)

  • Cell culture medium and supplements

  • PSB-603

  • Chemotherapeutic agent

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of PSB-603 and the chemotherapeutic agent, both alone and in combination at a constant ratio.

    • Treat the cells with the drug solutions and incubate for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC₅₀ values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Disclaimer: These application notes and protocols are intended for research purposes only and are based on a review of the available scientific literature. Researchers should optimize these protocols for their specific experimental systems and adhere to all relevant safety guidelines and institutional policies.

References

Application Note: Flow Cytometry Analysis of T-Cell Activation Induced by RL-603

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RL-603 is an investigational immunomodulatory agent designed to enhance T-cell-mediated immune responses. Understanding the cellular and molecular effects of this compound on T-lymphocytes is crucial for its development as a potential therapeutic. This application note provides a detailed protocol for the analysis of T-cells treated with this compound using multi-color flow cytometry. The described assays enable the characterization and quantification of T-cell activation, proliferation, and differentiation, providing critical insights into the mechanism of action of this compound.

Principle of the Assay

This protocol utilizes flow cytometry to identify and quantify changes in T-cell subsets following in vitro treatment with this compound. T-cells, isolated from peripheral blood mononuclear cells (PBMCs), are cultured with varying concentrations of this compound. The cells are then stained with a panel of fluorescently-labeled antibodies targeting specific cell surface and intracellular proteins. These markers allow for the discrimination of CD4+ helper T-cells and CD8+ cytotoxic T-cells, as well as the assessment of their activation and proliferation status. Key markers include CD25 and CD69 as early to mid-activation markers, and the nuclear protein Ki-67 as a marker of cell proliferation.[1][2][3][4] By analyzing the expression patterns of these markers, researchers can elucidate the dose-dependent and kinetic effects of this compound on T-cell populations.

Materials and Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (or other compound of interest)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • Recommended Antibodies:

    • Anti-Human CD3-PerCP-eFluor 710

    • Anti-Human CD4-FITC

    • Anti-Human CD8-APC

    • Anti-Human CD25-PE

    • Anti-Human CD69-PE-Cy7

    • Anti-Human Ki-67-Brilliant Violet 421

  • Fixable Viability Dye eFluor 506

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow Cytometer (e.g., BD LSRFortessa™ or equivalent)

  • Flow Cytometry Analysis Software (e.g., FlowJo™, FCS Express™)

Experimental Protocols

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

2. T-Cell Culture and Treatment with this compound

  • Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • For T-cell activation, cells can be co-stimulated with anti-CD3/CD28 beads or soluble antibodies, depending on the experimental design.

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

3. Flow Cytometry Staining

  • Harvest the cells from each well and transfer to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at 4°C, protected from light.

  • Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS) and centrifuge.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the surface-staining antibodies (CD3, CD4, CD8, CD25, CD69) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • For intracellular staining of Ki-67, fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

  • Add the anti-Ki-67 antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on T-Cell Activation Marker Expression at 48 Hours

This compound Concentration (µM)% CD25+ in CD4+ T-cells% CD69+ in CD4+ T-cells% CD25+ in CD8+ T-cells% CD69+ in CD8+ T-cells
0 (Untreated)5.2 ± 0.83.1 ± 0.54.8 ± 0.72.9 ± 0.4
0.115.6 ± 2.122.4 ± 3.512.3 ± 1.918.7 ± 2.8
145.3 ± 5.868.2 ± 7.138.9 ± 4.555.4 ± 6.3
1078.9 ± 8.285.4 ± 6.972.5 ± 7.681.2 ± 7.2

Table 2: Time-Course of this compound (1 µM) on T-Cell Proliferation

Time Point (Hours)% Ki-67+ in CD4+ T-cells% Ki-67+ in CD8+ T-cells
248.1 ± 1.26.5 ± 0.9
4825.7 ± 3.422.1 ± 2.9
7252.4 ± 6.148.9 ± 5.7

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K RL603_Receptor This compound Receptor RL603_Target This compound Target Protein RL603_Receptor->RL603_Target ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PI3K->NFkB RL603_Target->PLCg1 RL603_Target->PI3K Gene_Expression Gene Expression (IL-2, IFN-γ, CD25, CD69) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression RL603 This compound RL603->RL603_Receptor

Caption: Hypothetical Signaling Pathway of this compound in T-Cell Activation.

G PBMC_Isolation 1. PBMC Isolation (Ficoll Gradient) TCell_Culture 2. T-Cell Culture & Treatment (this compound Dose-Response) PBMC_Isolation->TCell_Culture Staining 3. Antibody Staining (Surface & Intracellular) TCell_Culture->Staining Acquisition 4. Flow Cytometry Acquisition Staining->Acquisition Analysis 5. Data Analysis (Gating & Quantification) Acquisition->Analysis

Caption: Experimental Workflow for this compound T-Cell Analysis.

G All_Cells All Cells Singlets Singlets All_Cells->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye vs FSC-A Lymphocytes Lymphocytes Live_Cells->Lymphocytes FSC-A vs SSC-A T_Cells CD3+ T-Cells Lymphocytes->T_Cells CD3 vs SSC-A CD4_T_Cells CD4+ T-Cells T_Cells->CD4_T_Cells CD4 vs CD8 CD8_T_Cells CD8+ T-Cells T_Cells->CD8_T_Cells CD4 vs CD8 CD4_Activated CD25+/CD69+ CD4_T_Cells->CD4_Activated CD25 vs CD69 CD4_Proliferating Ki-67+ CD4_T_Cells->CD4_Proliferating Ki-67 vs FSC-A CD8_Activated CD25+/CD69+ CD8_T_Cells->CD8_Activated CD25 vs CD69 CD8_Proliferating Ki-67+ CD8_T_Cells->CD8_Proliferating Ki-67 vs FSC-A

Caption: Flow Cytometry Gating Strategy for T-Cell Analysis.

References

Application Note: Western Blot Protocol for Analyzing the Effect of RL-603 on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone in the regulation of immune and inflammatory responses, cell survival, and proliferation.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[2][4] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through binding to inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (commonly p50/p65), which translocates to the nucleus to initiate the transcription of target inflammatory genes.

This application note provides a detailed protocol for using Western blotting to investigate the effect of a hypothetical inhibitory compound, RL-603, on the NF-κB pathway. Western blotting allows for the sensitive detection and quantification of key protein markers of NF-κB activation, such as the phosphorylation of p65 and IκBα, and the total levels of these proteins.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on NF-κB activation in TNF-α-stimulated HeLa cells. Data is presented as the mean normalized densitometry values ± standard deviation from three independent experiments.

Table 1: Effect of this compound on NF-κB Signaling Pathway Markers

Treatment Groupp-p65 / Total p65 Ratio (Fold Change)Total IκBα / GAPDH Ratio (Fold Change)
Vehicle Control (Unstimulated)1.00 ± 0.121.00 ± 0.09
TNF-α (10 ng/mL)5.21 ± 0.450.28 ± 0.05
TNF-α + this compound (1 µM)4.15 ± 0.380.45 ± 0.07
TNF-α + this compound (5 µM)2.56 ± 0.290.71 ± 0.11
TNF-α + this compound (10 µM)1.32 ± 0.180.92 ± 0.13

Signaling Pathway and Experimental Workflow

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IkB p50/p65-IκBα (Inactive) IKK_Complex->IkB Phosphorylates p_IkB p50/p65-p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Degradation of IκBα NFkB_Active p50/p65 (Active) p_IkB->NFkB_Active Releases NFkB_Nuc p50/p65 NFkB_Active->NFkB_Nuc Translocates RL603 This compound RL603->IKK_Complex Inhibits DNA κB DNA Site NFkB_Nuc->DNA Binds Transcription Gene Transcription (Cytokines, Chemokines) DNA->Transcription

Caption: Canonical NF-κB Signaling Pathway and the inhibitory point of this compound.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Seeding B 2. Treatment (this compound Pre-treatment followed by TNF-α Stimulation) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/Nitrocellulose Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate & Imaging) I->J K 11. Data Analysis (Densitometry) J->K

Caption: A streamlined workflow for the Western blot experiment.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical cancer) or RAW 264.7 (murine macrophage) cells are suitable.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate 1.5 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours until they reach 80-90% confluency.

  • Treatment:

    • Starve the cells in a serum-free medium for 4-6 hours before treatment.

    • Pre-treat the cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes (for phosphorylation events) or as determined by a time-course experiment.

    • Include an unstimulated vehicle control group.

Protein Extraction (Whole-Cell Lysates)
  • After treatment, place the 6-well plates on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube. Avoid disturbing the pellet.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.

  • Normalize the concentration of all samples with RIPA buffer to ensure equal protein loading.

SDS-PAGE
  • Prepare protein samples by adding 4X Laemmli sample buffer to the lysates (to a final concentration of 1X).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-40 µg per lane) onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and transfer efficiency.

  • Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Pre-soak the membrane in methanol (B129727) for 1 minute (for PVDF) and then equilibrate the gel, membrane, and filter papers in 1X transfer buffer.

  • Assemble the transfer stack (sandwich) and perform the transfer using a wet or semi-dry transfer system, following the manufacturer's guidelines (e.g., 100 V for 90 minutes at 4°C for wet transfer).

Immunoblotting and Detection
  • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (e.g., 1:1000 dilution). Recommended antibodies:

      • Rabbit anti-phospho-NF-κB p65 (Ser536)

      • Rabbit anti-NF-κB p65

      • Mouse anti-IκBα

      • Rabbit anti-phospho-IκBα (Ser32)

      • Mouse anti-GAPDH or anti-β-actin (as a loading control)

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

Data Analysis
  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein to the corresponding loading control (GAPDH or β-actin).

  • For phosphorylation analysis, present the data as a ratio of the phosphorylated protein to the total protein.

  • Calculate fold changes relative to the appropriate control group.

References

Application Notes and Protocols for RL-603 (TAK-603) in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-603, identified in scientific literature as TAK-603, is a novel quinoline (B57606) derivative with potent anti-rheumatic and immunomodulatory properties. It has demonstrated significant efficacy in preclinical models of autoimmune diseases by selectively targeting cellular immunity. These application notes provide a comprehensive overview of the use of TAK-603 in studying autoimmune disease models, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

TAK-603 exerts its therapeutic effects by selectively suppressing the production of Th1-type cytokines, which are key mediators of inflammation in many autoimmune disorders. In vitro and in vivo studies have shown that TAK-603 inhibits the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) by T-helper 1 (Th1) cells, without significantly affecting the production of Th2-type cytokines such as IL-4 and IL-5.[1] This selective inhibition of Th1 responses suggests that TAK-603's primary mechanism involves the modulation of T-cell differentiation and function. The compound has been shown to reduce the frequency of T-cells that are reactive to disease-causing antigens in animal models of rheumatoid arthritis and multiple sclerosis.[1] While the precise molecular target of TAK-603 has not been fully elucidated in the available literature, its action is focused on the immune system, particularly on cellular immunity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of TAK-603 in autoimmune disease models.

Table 1: In Vivo Efficacy of TAK-603 in Adjuvant-Induced Arthritis (AIA) in Rats

ParameterControl GroupTAK-603 Treated Group (3.13 mg/kg/day, p.o.)TAK-603 Treated Group (6.25 mg/kg/day, p.o.)
Hind Paw Swelling (mm) SevereSignificantly ReducedMarkedly Reduced
Body Weight Loss SignificantInhibitedInhibited
Arthritis Score HighSignificantly LowerSignificantly Lower
Synovial Lesions ExtensiveSuppressedSuppressed
Joint and Bone Destruction SevereSuppressedSuppressed

Table 2: In Vitro Effects of TAK-603 on Lymphocyte Function

ParameterCell TypeTAK-603 ConcentrationEffect
Mitogen-Induced Proliferation Mouse Lymphocytes10⁻⁷ to 10⁻⁵ MSuppressed
ConA-Induced IFN-γ Production Rat Lymphocytes10⁻⁷ to 10⁻⁵ MSuppressed
ConA-Induced IL-2 Production Rat Lymphocytes10⁻⁷ to 10⁻⁵ MSuppressed
IL-4 Production Mouse T-cell line1, 10 µMLittle to no effect
IL-5 Production Mouse T-cell lineNot specifiedLittle to no effect

Experimental Protocols

Detailed methodologies for key experiments involving TAK-603 are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used to study rheumatoid arthritis and to evaluate the efficacy of anti-arthritic compounds.

Materials:

  • Male Lewis rats (or other susceptible strains like Wistar)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)

  • TAK-603

  • Vehicle for TAK-603 (e.g., 0.5% methylcellulose (B11928114) solution)

  • Calipers for measuring paw thickness

  • Scoring system for arthritis severity (see below)

Protocol:

  • Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw or at the base of the tail.[2][3]

  • Drug Administration: Begin oral administration of TAK-603 (e.g., 3.13 mg/kg/day or 6.25 mg/kg/day) or vehicle on day 0 and continue daily for the desired study duration (e.g., 21-28 days).[4]

  • Clinical Assessment:

    • Monitor body weight daily.

    • Measure the thickness of both hind paws daily or every other day using calipers.

    • Score the severity of arthritis in all four paws daily using a scale of 0-4 per paw (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and erythema with joint deformity). The maximum possible score is 16.

  • Histopathological Analysis (at study termination):

    • Euthanize the rats and collect the ankle joints.

    • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation and demyelination in the central nervous system.

Materials:

  • Female C57BL/6 mice (or other susceptible strains like SJL)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • TAK-603

  • Vehicle for TAK-603

  • Clinical scoring system for EAE (see below)

Protocol:

  • Induction of EAE: On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA. On the same day and again 48 hours later, administer PTX intraperitoneally.

  • Drug Administration: Begin oral administration of TAK-603 or vehicle at the desired dose at a specified time point (e.g., from day 0 for prophylactic studies or upon disease onset for therapeutic studies).

  • Clinical Assessment:

    • Monitor body weight and clinical signs of EAE daily.

    • Score the clinical severity of EAE using a scale of 0-5 (0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund or dead).

  • Histopathological and Immunological Analysis (at study termination):

    • Euthanize mice and perfuse with saline.

    • Collect spinal cords and brains for histopathological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

    • Isolate mononuclear cells from the CNS and spleen to analyze T-cell populations and cytokine production by flow cytometry or other immunological assays.

T-cell Proliferation Assay (CFSE-based)

This assay is used to assess the effect of TAK-603 on antigen-specific or mitogen-induced T-cell proliferation.

Materials:

  • Spleens or peripheral blood from immunized or naive animals

  • Lymphocyte isolation medium (e.g., Ficoll-Paque)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • T-cell mitogen (e.g., Concanavalin A) or specific antigen

  • TAK-603

  • 96-well culture plates

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) and prepare a single-cell suspension.

  • CFSE Labeling: Label the cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with a low concentration of CFSE (e.g., 1-5 µM) for a short period.

  • Cell Culture:

    • Plate the CFSE-labeled cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

    • Add TAK-603 at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) or vehicle to the wells.

    • Stimulate the cells with a mitogen (e.g., ConA) or the relevant antigen.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Visualizations

Experimental_Workflow_for_AIA_Model cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Clinical and Pathological Assessment Induction Day 0: Induce Arthritis (CFA Injection in Rats) Treatment Daily Oral Administration: - TAK-603 Group - Vehicle Control Group Induction->Treatment Daily_Monitoring Daily Monitoring: - Body Weight - Paw Swelling - Arthritis Score Treatment->Daily_Monitoring Termination Study Termination (Day 21-28) Daily_Monitoring->Termination Histo Histopathological Analysis: - Joint Sections (H&E Staining) Termination->Histo

Experimental Workflow for Adjuvant-Induced Arthritis (AIA) Model.

TAK603_Mechanism_of_Action cluster_tcell T-Cell Differentiation cluster_cytokines Cytokine Production Naive_T_Cell Naive CD4+ T-Cell Th1_Cell Th1 Cell Naive_T_Cell->Th1_Cell Differentiation Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation IFNg IFN-γ Th1_Cell->IFNg IL2 IL-2 Th1_Cell->IL2 IL4 IL-4 Th2_Cell->IL4 IL5 IL-5 Th2_Cell->IL5 TAK603 TAK-603 TAK603->Th1_Cell Inhibits Differentiation/Function TAK603->IFNg Inhibits Production TAK603->IL2 Inhibits Production

Proposed Mechanism of Action of TAK-603 on T-Cell Differentiation and Cytokine Production.

T_Cell_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate_Cells Isolate Splenocytes/PBMCs CFSE_Label Label Cells with CFSE Isolate_Cells->CFSE_Label Plate_Cells Plate CFSE-labeled cells CFSE_Label->Plate_Cells Add_TAK603 Add TAK-603 or Vehicle Plate_Cells->Add_TAK603 Stimulate Stimulate with Mitogen/Antigen Add_TAK603->Stimulate Incubate Incubate for 3-5 Days Stimulate->Incubate Harvest_Cells Harvest and Stain Cells Incubate->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry (CFSE Dilution) Harvest_Cells->Flow_Cytometry

Workflow for CFSE-based T-Cell Proliferation Assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of RL-603

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RL-603. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target Kinase-X (KX), a serine/threonine kinase involved in a pro-survival signaling pathway. Its primary therapeutic application is in oncology.

Q2: What are the known off-target effects of this compound?

A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1] For this compound, known off-target effects include the inhibition of Kinase-Y (KY) and Kinase-Z (KZ), which can impact cellular metabolism and cytoskeletal arrangement, respectively. Such off-target binding can lead to unintended modulation of other signaling pathways.[1]

Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect of this compound?

A3: Several methods can help distinguish between on-target and off-target effects:

  • Use of a structurally unrelated inhibitor: Confirm your findings with a different inhibitor that targets KX through a different chemical scaffold. If the phenotype persists, it is more likely an on-target effect.[2]

  • Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound than off-target effects.[2]

  • Rescue experiments: Transfecting cells with a drug-resistant mutant of KX should rescue the on-target effects but not the off-target effects.[1]

Q4: My cells are showing high levels of cytotoxicity at concentrations expected to be effective for KX inhibition. What could be the cause?

A4: This could be due to several factors:

  • Potent off-target effects: this compound might be inhibiting kinases essential for cell survival.

  • Compound solubility: Poor solubility in your cell culture media can lead to compound precipitation and non-specific toxicity.

  • On-target toxicity: Inhibition of KX itself might be cytotoxic in the specific cell line you are using.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

If you observe a cellular phenotype that is not consistent with the known function of Kinase-X, it may be due to an off-target effect.

Troubleshooting Steps:

  • Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to see if the phenotype is reproduced.

  • Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-targets.

  • Phospho-proteomics: Analyze global changes in protein phosphorylation to identify which signaling pathways are affected by this compound.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can arise from a variety of factors, including experimental variability and cell line-specific effects.

Troubleshooting Steps:

  • Test in Multiple Cell Lines: Determine if the observed effects are consistent across different cellular contexts. This can help differentiate between general off-target effects and those specific to a particular cell line.

  • Control for Compound Stability: Ensure that the observed effects are due to the inhibitor and not its degradation products.

  • Use Pooled Donors for Primary Cells: If working with primary cells, using cells pooled from multiple donors can help to average out individual variations in kinase expression levels.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and known off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

Kinase TargetIC50 (nM)Selectivity (Off-target/On-target)
Kinase-X (KX)20-
Kinase-Y (KY)1,50075-fold
Kinase-Z (KZ)3,200160-fold
Other Kinase 1>10,000>500-fold
Other Kinase 2>10,000>500-fold

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Panel

This protocol is used to determine the potency and selectivity of this compound against a broad panel of kinases.

  • Materials: Purified recombinant kinases, specific peptide substrates, this compound stock solution, kinase reaction buffer, [γ-³³P]ATP, 96-well plates, phosphocellulose filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add the kinase reaction buffer, the specific kinase, and the diluted this compound to the wells of a microplate.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with its target(s) in a cellular context.

  • Materials: Cells treated with this compound or vehicle, lysis buffer, PCR tubes, thermocycler, equipment for protein quantification (e.g., SDS-PAGE and Western blotting).

  • Procedure:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of different temperatures using a thermocycler.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Quantify the band intensities to determine the change in the melting temperature (Tm) of the target protein in the presence of this compound.

Visualizations

Signaling_Pathway cluster_pathway Kinase-X Pro-Survival Pathway cluster_off_target Off-Target Pathways GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase-X (KX) (Target of this compound) Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellSurvival Cell Survival DownstreamEffector->CellSurvival MetabolicSubstrate Metabolic Substrate KinaseY Kinase-Y (KY) (Off-Target) MetabolicSubstrate->KinaseY Metabolism Cellular Metabolism KinaseY->Metabolism CytoskeletalProtein Cytoskeletal Protein KinaseZ Kinase-Z (KZ) (Off-Target) CytoskeletalProtein->KinaseZ CytoskeletalArrangement Cytoskeletal Arrangement KinaseZ->CytoskeletalArrangement RL603 This compound RL603->KinaseX Inhibits RL603->KinaseY Inhibits (weaker) RL603->KinaseZ Inhibits (weaker)

Caption: On-target and off-target effects of this compound.

Troubleshooting_Workflow cluster_validation Initial Validation cluster_investigation In-depth Investigation Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse StructurallyUnrelated Test Structurally Unrelated Inhibitor Start->StructurallyUnrelated RescueExperiment Perform Rescue Experiment Start->RescueExperiment Decision Phenotype Persists with Alternative Methods? StructurallyUnrelated->Decision RescueExperiment->Decision KinomeProfiling Kinome Profiling CETSA Cellular Thermal Shift Assay (CETSA) PhosphoProteomics Phospho-proteomics OnTarget Likely On-Target Effect Decision->OnTarget No OffTarget Likely Off-Target Effect Decision->OffTarget Yes OffTarget->KinomeProfiling OffTarget->CETSA OffTarget->PhosphoProteomics

Caption: Workflow for troubleshooting unexpected phenotypes.

Logical_Relationship Problem Problem High Cytotoxicity at Effective Concentrations Cause1 Potential Cause 1 Potent Off-Target Inhibition of Survival Kinases Problem->Cause1 Cause2 Potential Cause 2 Poor Compound Solubility Problem->Cause2 Cause3 Potential Cause 3 On-Target Toxicity in Specific Cell Line Problem->Cause3 Solution1 Solution 1 Titrate to Lowest Effective Concentration. Perform Kinome Screen. Cause1->Solution1 Solution2 Solution 2 Check Solubility in Media. Use Vehicle Control. Cause2->Solution2 Solution3 Solution 3 Test in Multiple Cell Lines. Use Genetic Knockdown to Validate Phenotype. Cause3->Solution3

References

RL-603 stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

RL-603 Technical Support Center: Stability and Storage

Disclaimer: The compound "this compound" is not a publicly cataloged substance. This guide provides representative technical information, troubleshooting, and protocols for a hypothetical small molecule research compound, referred to herein as this compound. The data and experimental details are illustrative and based on general best practices for chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, the solid (powder) form of this compound should be stored at -20°C , protected from light, and kept in a desiccated environment. Under these conditions, the compound is expected to remain stable for at least two years. Short-term storage (up to three months) at 4°C is also acceptable.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, prepare aliquots in an appropriate solvent (e.g., DMSO) at a high concentration, and store them at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles, as this is a primary cause of degradation.

Q3: My experimental results using this compound are inconsistent. What could be the cause?

A3: Inconsistent results are often linked to compound instability. Common causes include:

  • Improper Storage: Storing the solid compound at room temperature or dissolved solutions at -20°C can lead to rapid degradation.

  • Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and cause degradation of the compound in solution.

  • Solution Age: Storing solutions for extended periods, even at -80°C, can result in decreased potency.

  • Light Exposure: this compound is photosensitive; exposure to light during storage or handling can cause degradation.

  • Solvent Purity: Using solvents that are not anhydrous or of high purity can introduce contaminants that react with this compound.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathways for this compound are hydrolysis and oxidation .[1][2][3] Hydrolysis can occur if the compound is exposed to moisture, while oxidation can be initiated by exposure to air and light.[1][2] Degradation products may be inactive or have different biological activities, leading to unreliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Reduced or No Compound Activity in Assays

If you observe a significant drop in the expected biological or chemical activity of this compound, follow this troubleshooting workflow.

G Troubleshooting Workflow for Inconsistent this compound Activity A Inconsistent or Low Activity Observed B Was the solution prepared fresh? A->B C Was the solid compound stored at -20°C in a desiccator? B->C Yes H Solution stored >1 month or subjected to >2 freeze-thaw cycles? B->H No E How old is the solid stock? C->E Yes F Order a new batch of this compound. C->F No (Improper Storage) D Prepare a fresh solution from solid stock and re-run the experiment. E->F > 2 years G Check solvent quality (anhydrous, high-purity). Use fresh solvent. E->G < 2 years G->D H->C No H->D Yes

Troubleshooting workflow for this compound activity issues.

Stability Data

The stability of this compound has been evaluated under various storage conditions. Stability is defined as the percentage of the initial compound remaining, as measured by HPLC-UV.

Table 1: Stability of Solid this compound
Storage Condition3 Months6 Months12 Months24 Months
-20°C, Desiccated, Dark 99.8%99.5%99.2%98.9%
4°C, Desiccated, Dark 99.1%98.2%96.5%92.0%
25°C, Ambient Humidity, Light 85.3%71.0%52.4%<40%
Table 2: Stability of this compound in DMSO Solution (10 mM)
Storage Condition1 Week1 Month3 Months
-80°C (Single Aliquot) 99.5%98.0%91.3%
-20°C (Single Aliquot) 96.2%88.1%70.5%
-80°C (3 Freeze-Thaw Cycles) 95.1%90.4%Not Recommended
4°C 82.4%<60%Not Recommended

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid this compound

This protocol outlines the methodology used to generate the data in Table 1, following general principles from ICH and WHO guidelines.

  • Batch Selection: Three independent batches of solid this compound (>99% purity) are used for the study.

  • Packaging: For each batch, samples (5 mg) are weighed into amber glass vials and sealed under argon to minimize exposure to light and oxygen.

  • Storage Conditions: Vials from each batch are stored under three conditions:

    • Long-Term: -20°C ± 2°C in a desiccator.

    • Intermediate: 4°C ± 2°C in a desiccator.

    • Accelerated: 25°C ± 2°C at ambient humidity with ambient light exposure.

  • Testing Frequency: One vial from each batch and condition is removed for analysis at specified time points: T=0, 3, 6, 12, and 24 months.

  • Sample Analysis:

    • The entire content of the vial is dissolved in DMSO to create a 1 mg/mL stock solution.

    • The solution is diluted to a final concentration of 10 µg/mL with acetonitrile.

    • The sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The peak area of this compound is compared to the peak area at T=0 to determine the percentage of compound remaining. Purity is also assessed by identifying any new degradation peaks.

  • Data Evaluation: The average percentage remaining from the three batches is calculated for each time point and condition.

G Workflow for this compound Stability Assessment A Select 3 Batches of Solid this compound B Package Samples (5mg, Amber Vials, Argon) A->B C Store at Different Conditions (-20°C, 4°C, 25°C) B->C D Pull Samples at Time Points (T=0, 3, 6, 12, 24 months) C->D E Prepare for Analysis (Dissolve & Dilute) D->E F HPLC-UV Analysis E->F G Calculate % Remaining vs. T=0 F->G

Experimental workflow for assessing long-term stability.

References

Technical Support Center: Minimizing RL-603 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize the toxicity of the hypothetical compound RL-603 in primary cell cultures. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on primary cells?

A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. In primary cell cultures, it is designed to modulate specific cellular pathways. However, off-target effects can sometimes lead to cytotoxicity, manifesting as decreased cell viability, altered morphology, and changes in metabolic activity.

Q2: Why is minimizing this compound toxicity crucial in my experiments?

A2: Primary cells are valuable for research because they closely mimic the physiological conditions of tissues in vivo. However, they are more sensitive to stressors than immortalized cell lines.[1] Minimizing the toxicity of this compound is essential to ensure that the observed effects are due to the compound's intended biological activity and not a result of cellular stress or death, which could lead to inaccurate and misleading data.

Q3: What are the initial signs of this compound toxicity in my primary cell culture?

A3: Visual signs of toxicity can include a noticeable decrease in cell proliferation, changes in cell shape (e.g., rounding up, detaching from the culture surface), the appearance of cellular debris, and signs of apoptosis or necrosis like membrane blebbing.[1] Quantitative assays may reveal a reduction in metabolic activity or an increase in markers of cell death.

Q4: Could the solvent used to dissolve this compound be the source of toxicity?

A4: Yes, the solvent, such as DMSO, can be toxic to primary cells, especially at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium to a minimum (typically ≤ 0.1%) and to always include a solvent-only control in your experiments to differentiate between solvent-induced and compound-induced toxicity.[1][2]

Troubleshooting Guides

This section addresses common problems encountered when using this compound in primary cell cultures and provides systematic solutions.

Guide 1: High Cell Death Observed Even at Low Concentrations of this compound
Potential Cause Recommended Solution
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (e.g., ≤ 0.1%). Include a vehicle-only control.[1]
Suboptimal Culture Conditions Verify that the culture medium, pH, temperature, and CO2 levels are optimal for your specific primary cell type. Poor cell health can increase sensitivity to chemical compounds.
Cell Type Sensitivity Some primary cell types may be inherently more sensitive to this compound. Review literature for data on similar compounds with your cell type or perform a comparative study with a less sensitive cell line if possible.
Incorrect Drug Concentration Double-check all calculations and dilutions for the preparation of this compound stock and working solutions.
Guide 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in Cell Health and Passage Number Use primary cells with a consistent and low passage number for all experiments. Ensure cells are in a healthy, logarithmic growth phase before starting the treatment.
Inconsistent this compound Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation or precipitation.
Variable Incubation Times The duration of exposure to this compound can significantly impact its effects. Use a precise timer and standardize the incubation period across all experiments.

Data Summary Tables

Table 1: Recommended Starting Concentrations for this compound Cytotoxicity Testing

Concentration Range Rationale
0.001 µM - 1 µMTo identify the minimal effective concentration and the onset of toxicity.
1 µM - 100 µMTo determine the IC50 (half-maximal inhibitory concentration) for toxicity.
> 100 µMTo establish the concentration at which maximum toxicity is observed.

Table 2: Comparison of Cytotoxicity Assays

Assay Principle Advantages Considerations
MTT Assay Measures metabolic activity through the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.Well-established, cost-effective.Can be influenced by compounds affecting cellular metabolism.
LDH Release Assay Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cell membrane integrity.Less sensitive for early-stage apoptosis.
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells based on membrane changes and permeability.Provides detailed information on the mode of cell death.Requires flow cytometry or fluorescence microscopy.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound

This protocol outlines the steps to determine the concentration of this compound that causes 50% inhibition of cell viability.

  • Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and stabilize overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assess Cell Viability: Following incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Optimizing this compound Exposure Time

This protocol helps to determine the minimum exposure time required for this compound to exert its biological effect, thereby minimizing cumulative toxicity.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat the cells with a concentration of this compound that is known to be effective but may have some long-term toxicity (e.g., around the IC50 for the target effect, but below the cytotoxic IC50).

  • Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Washout: At each time point, wash the cells with fresh, pre-warmed medium to remove this compound and then add fresh medium.

  • Final Incubation: Continue to incubate all plates until the longest time point is reached (e.g., 48 hours).

  • Assess Endpoint: Analyze the desired biological endpoint (e.g., target inhibition, gene expression) and cell viability for each exposure duration.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Toxicity Start High Cell Death Observed CheckSolvent Check Solvent Concentration (<=0.1%) Start->CheckSolvent OptimizeConditions Optimize Culture Conditions (pH, Temp, Media) CheckSolvent->OptimizeConditions Solvent OK DoseResponse Perform Dose-Response Curve (Determine IC50) OptimizeConditions->DoseResponse Conditions Optimal TimeCourse Optimize Exposure Time DoseResponse->TimeCourse IC50 Determined ProtectiveAgents Consider Co-treatment with Protective Agents TimeCourse->ProtectiveAgents Optimal Time Found End Toxicity Minimized ProtectiveAgents->End

Caption: Troubleshooting workflow for addressing this compound toxicity.

cluster_1 Experimental Workflow: IC50 Determination SeedCells 1. Seed Primary Cells in 96-well Plate PrepareDrug 2. Prepare Serial Dilutions of this compound SeedCells->PrepareDrug TreatCells 3. Treat Cells with This compound Dilutions PrepareDrug->TreatCells Incubate 4. Incubate for 24-72 hours TreatCells->Incubate ViabilityAssay 5. Perform MTT or LDH Assay Incubate->ViabilityAssay Analyze 6. Analyze Data and Calculate IC50 ViabilityAssay->Analyze

Caption: Workflow for determining the cytotoxic IC50 of this compound.

cluster_2 Hypothesized this compound Toxicity Pathway RL603 This compound ROS Increased Reactive Oxygen Species (ROS) RL603->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits

Caption: A potential signaling pathway for this compound-induced toxicity.

References

Technical Support Center: Overcoming Poor Efficacy of RL-603 and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of compounds referred to as RL-603. Our investigation indicates that "this compound" may refer to one of two distinct research compounds: IT-603 , a c-Rel inhibitor, or PSB-603 , an A2B adenosine (B11128) receptor antagonist. To ensure you receive the most relevant guidance, please identify your compound of interest below.

Section 1: IT-603 (c-Rel Inhibitor)

FAQs and Troubleshooting Guide

Q1: We are observing lower than expected efficacy of IT-603 in our graft-versus-host disease (GVHD) mouse model. What are the potential reasons and solutions?

A1: Several factors can contribute to suboptimal efficacy of IT-603 in vivo. Consider the following troubleshooting steps:

  • Compound Potency and Analogs: Preclinical studies have shown that while IT-603 is effective, a structurally related naphthalenethiobarbiturate analog, IT-901, exhibits significantly greater potency in inhibiting NF-κB activity.[1][2][3] If your experimental goals allow, consider evaluating IT-901 as a more potent alternative.

  • Dosing and Administration: Ensure the dose and administration route are appropriate for your model. In a murine GVHD model, IT-603 has been administered intraperitoneally (i.p.) at a dose of 24 mg/kg.[1][2] The frequency of administration is also critical and may need to be optimized based on the pharmacokinetic profile of the compound.

  • Pharmacokinetics: The plasma concentration of IT-603 can vary based on the vehicle used for administration. It is advisable to perform a pilot pharmacokinetic study in your specific animal model to determine the optimal dosing regimen to achieve and maintain therapeutic concentrations.

  • Vehicle Formulation: The solubility and stability of IT-603 in the chosen vehicle can impact its bioavailability. While specific formulation details for all studies are not always published, a DMSO-free lipid-based formulation using Cremophor has been developed to improve tolerability and facilitate pharmacokinetic studies.

Q2: What is the mechanism of action of IT-603, and how does it relate to its therapeutic effect in models like GVHD?

A2: IT-603 is a small molecule inhibitor of the NF-κB family member c-Rel. The c-Rel signaling pathway is crucial for T-lymphocyte differentiation and effector functions. In the context of GVHD, which is driven by donor T-cell alloactivation, IT-603 is thought to exert its therapeutic effect by:

  • Inhibiting c-Rel DNA Binding: IT-603 directly binds to c-Rel, preventing it from binding to DNA and activating the transcription of target genes involved in T-cell activation and proliferation.

  • Suppressing T-cell Alloactivation: By inhibiting c-Rel, IT-603 reduces the activation of T-cells in response to foreign antigens, a key driver of GVHD pathology.

Quantitative Data Summary
CompoundAnimal ModelDoseRouteKey Efficacy ReadoutReference
IT-603 Murine GVHD24 mg/kgi.p.Increased survival
IT-901 Murine GVHD24 mg/kgi.p.Significantly increased survival compared to IT-603
Experimental Protocols

Protocol: Induction and Treatment of Acute GVHD in a Murine Model with IT-603

  • Animal Model: Utilize a standard allogeneic hematopoietic stem cell transplantation (HSCT) model, for example, transplanting bone marrow and spleen cells from C57BL/6 donor mice into lethally irradiated BALB/c recipient mice.

  • IT-603 Preparation: Prepare a solution of IT-603 for intraperitoneal injection. A vehicle such as a DMSO-free lipid-based formulation with Cremophor can be considered.

  • Dosing Regimen: Administer IT-603 at a dose of 24 mg/kg via intraperitoneal injection. A typical treatment schedule might involve administration every other day for a specified period (e.g., two weeks), starting at a clinically relevant time point post-transplantation (e.g., day 8).

  • Monitoring: Monitor mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and mortality.

  • Efficacy Assessment: The primary endpoint is typically survival. Secondary endpoints can include histological analysis of GVHD target organs (liver, intestine, skin) and immunological analyses of T-cell populations.

Diagrams

cRel_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD28 TCR/CD28 IKK_complex IKK Complex TCR_CD28->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates cRel_p50 c-Rel/p50 IkB->cRel_p50 releases cRel_p50_nuc c-Rel/p50 cRel_p50->cRel_p50_nuc translocates IT_603 IT-603 IT_603->cRel_p50_nuc inhibits binding DNA DNA cRel_p50_nuc->DNA binds Gene_Transcription Gene Transcription (e.g., IL-2) DNA->Gene_Transcription induces

Caption: c-Rel Signaling Pathway and the inhibitory action of IT-603.

IT603_Experimental_Workflow Start Start: GVHD Induction in Mice Treatment_Groups Divide into Treatment Groups: 1. Vehicle Control 2. IT-603 (24 mg/kg, i.p.) Start->Treatment_Groups Treatment_Administration Administer Treatment (e.g., every other day for 2 weeks) Treatment_Groups->Treatment_Administration Monitoring Daily Monitoring: - Survival - Clinical Score - Body Weight Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis: - Histopathology of target organs - Immunophenotyping Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Comparison of Groups Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for testing IT-603 efficacy in a GVHD mouse model.

Section 2: PSB-603 (A2B Adenosine Receptor Antagonist)

FAQs and Troubleshooting Guide

Q1: We are observing inconsistent or poor efficacy of PSB-603 in our animal model of inflammation. What could be the issue?

A1: Suboptimal efficacy of PSB-603 in vivo can often be traced back to issues with its formulation and administration. Here are key troubleshooting points:

  • Solubility and Formulation: PSB-603 has poor water solubility. It is crucial to use an appropriate vehicle to ensure it remains in solution for administration. A common and effective vehicle is a suspension in 1% Tween 80. Inadequate solubilization can lead to precipitation of the compound upon injection, drastically reducing its bioavailability and efficacy.

  • Dose Optimization: The effective dose of PSB-603 can vary depending on the animal model and the endpoint being measured. In mouse models of inflammation, a dose of 5 mg/kg administered intraperitoneally has been shown to be effective in reducing inflammatory markers. In obesity models, doses of 5 mg/kg and 2 x 5 mg/kg daily have demonstrated efficacy. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

  • Route of Administration: The intraperitoneal (i.p.) route is commonly used for PSB-603 administration in mice. If you are using a different route, you may need to re-optimize the dose and formulation.

  • Purity and Integrity of the Compound: Verify the purity and integrity of your PSB-603 stock. Degradation of the compound can lead to a loss of activity.

Q2: What is the mechanism of action of PSB-603 in the context of inflammation?

A2: PSB-603 is a highly selective antagonist of the A2B adenosine receptor. The A2B receptor is a G-protein coupled receptor that is activated by adenosine, a molecule whose levels are often elevated at sites of inflammation and hypoxia. The pro-inflammatory or anti-inflammatory effects of A2B receptor signaling can be cell-type dependent. In many inflammatory contexts, the A2B receptor is considered pro-inflammatory. PSB-603 is thought to reduce inflammation by blocking A2B receptor signaling, which can lead to:

  • Decreased Pro-inflammatory Cytokine Production: PSB-603 has been shown to significantly decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in inflamed tissues.

  • Reduced Leukocyte Infiltration: By blocking A2B receptors, PSB-603 can reduce the infiltration of inflammatory cells, such as neutrophils, into the site of inflammation.

Quantitative Data Summary
CompoundAnimal ModelDoseRouteKey Efficacy ReadoutReference
PSB-603 Carrageenan-induced paw edema (mice)5 mg/kgi.p.Significant reduction in paw edema
PSB-603 Zymosan-induced peritonitis (mice)5 mg/kgi.p.Significant decrease in neutrophil infiltration, IL-6, and TNF-α
PSB-603 Diet-induced obesity (mice)5 mg/kg or 2x5 mg/kg dailyi.p.Significant reduction in body weight, triglycerides, and total cholesterol
PSB-603 Lewis Lung Carcinoma (mice)10 mg/kgi.p.Improved anti-tumor immunity and T-cell responses
Experimental Protocols

Protocol: Evaluation of PSB-603 in a Mouse Model of Local Inflammation

  • Animal Model: Use a standard model of local inflammation, such as carrageenan-induced paw edema in mice.

  • PSB-603 Preparation: Prepare a suspension of PSB-603 in 1% Tween 80 at the desired concentration. Ensure the suspension is homogenous before administration.

  • Dosing Regimen: Administer PSB-603 at a dose of 5 mg/kg via intraperitoneal injection prior to the induction of inflammation (e.g., 30 minutes before carrageenan injection).

  • Induction of Inflammation: Induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of the mouse hind paw.

  • Efficacy Assessment: Measure paw volume using a plethysmometer at various time points after carrageenan injection. At the end of the experiment, tissues can be collected for the analysis of inflammatory markers (e.g., IL-6, TNF-α) by methods such as ELISA or qPCR.

Diagrams

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor binds G_Protein G-Protein (Gs/Gq) A2B_Receptor->G_Protein activates AC_PLC Adenylyl Cyclase / Phospholipase C G_Protein->AC_PLC activates cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 produces PSB_603 PSB-603 PSB_603->A2B_Receptor antagonizes PKA_PKC PKA / PKC cAMP_IP3->PKA_PKC activates Downstream_Signaling Downstream Signaling PKA_PKC->Downstream_Signaling Inflammatory_Response Pro-inflammatory Response Downstream_Signaling->Inflammatory_Response PSB603_Experimental_Workflow Start Start: Induction of Inflammation in Mice Treatment_Groups Divide into Treatment Groups: 1. Vehicle Control (1% Tween 80) 2. PSB-603 (5 mg/kg, i.p.) Start->Treatment_Groups Treatment_Administration Administer Treatment (e.g., 30 min before inflammatory stimulus) Treatment_Groups->Treatment_Administration Measure_Inflammation Measure Inflammatory Readouts: - Paw Edema - Cytokine Levels - Leukocyte Infiltration Treatment_Administration->Measure_Inflammation Data__Analysis Data__Analysis Measure_Inflammation->Data__Analysis Data_Analysis Data Analysis and Comparison of Groups Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Technical Support Center: Troubleshooting RL-603 Interference with Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of RL-603 in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its putative mechanism of action?

This compound is a novel, investigational small molecule inhibitor. While the precise mechanism is proprietary, it is designed to modulate a key signaling pathway implicated in cellular proliferation and inflammation. As with many small molecules in early-stage drug discovery, its inherent chemical properties may cause interference in certain experimental assays.[1][2]

Q2: What are the common causes of interference in fluorescence-based assays?

Compound-induced interference in fluorescence assays is a well-documented phenomenon.[1][3][4] The primary causes include:

  • Autofluorescence: The compound itself is fluorescent and emits light that can overlap with the assay's fluorophore, leading to an artificially high background signal.

  • Quenching: The compound absorbs the excitation or emission energy of the fluorophore, which results in a decreased signal.

  • Inner Filter Effect: This is a specific type of quenching that occurs at high compound concentrations where the compound absorbs the excitation or emitted light.

  • Compound Aggregation: At certain concentrations in aqueous solutions, many organic molecules can form aggregates that non-specifically sequester and denature proteins, leading to misleading results.

  • Chemical Reactivity: Compounds with reactive functional groups have the potential to covalently modify proteins, causing irreversible inhibition and other artifacts.

Q3: How can I determine if this compound is interfering with my assay?

To ascertain if this compound is the source of assay interference, a series of control experiments is recommended. A critical first step is to measure the fluorescence of a sample containing only this compound in the assay buffer, without the fluorescent probe or other reagents. A significant signal detected in the same channel as your experimental signal strongly suggests interference.

Q4: What are the principal types of interference that may be observed with compounds like this compound?

The primary interference mechanisms associated with small molecules such as this compound include:

  • Spectral Overlap (Bleed-through): The emission spectrum of this compound may partially or fully overlap with that of your fluorescent dye, which can create a false-positive signal.

  • Elevated Background Fluorescence: The intrinsic fluorescence of this compound can raise the baseline fluorescence, thereby decreasing the assay's signal-to-noise ratio.

  • Signal Quenching: this compound may absorb the light emitted from the fluorophore, which can result in a false-negative or a diminished signal.

Troubleshooting Guides

Problem 1: High background fluorescence in a plate reader assay.

Symptoms:

  • Wells containing this compound without the fluorescent probe exhibit a strong signal.

  • The assay's signal-to-noise ratio is low.

Troubleshooting Steps:

  • Confirm and Quantify Interference: Run an "this compound only" control to measure the background signal.

  • Implement Background Subtraction: If the background fluorescence from this compound is consistent across wells, subtract the average signal of the "this compound only" controls from all experimental wells.

  • Optimize Filter Sets: Conduct a spectral scan of this compound to identify its excitation and emission maxima. If your instrument allows, choose excitation and emission filters for your assay that minimize the detection of this compound's fluorescence.

  • Switch to a Red-Shifted Fluorophore: Fluorophores that are excited by and emit light at longer wavelengths (i.e., in the red or far-red spectrum) are typically less susceptible to interference from autofluorescent compounds.

  • Adjust this compound Concentration: If your experimental design permits, lowering the concentration of this compound can effectively reduce the background signal.

Problem 2: Reduced fluorescence signal (quenching) in the presence of this compound.

Symptoms:

  • The fluorescence signal diminishes as the concentration of this compound increases, even in the absence of a biological target.

Troubleshooting Steps:

  • Perform a Quenching Control: In a cell-free buffer system, prepare a sample with your fluorescent probe and titrate in increasing concentrations of this compound. A signal decrease confirms quenching.

  • Measure Absorbance Spectrum: Use a spectrophotometer to determine the absorbance spectrum of this compound. An overlap between this compound's absorbance spectrum and the fluorophore's excitation or emission spectrum is indicative of quenching.

  • Use a Brighter Fluorophore: Employing a fluorophore with a higher quantum yield can enhance the signal-to-background ratio, making the specific signal more readily distinguishable.

  • Consider an Alternative Assay Format: If quenching proves to be a significant issue, consider switching to an assay format that is less prone to this type of interference, such as a luminescence-based assay or a Fluorescence Polarization (FP) assay.

Problem 3: Inconsistent results in cell-based fluorescence assays.

Symptoms:

  • High variability is observed among replicate wells treated with this compound.

  • Unexpected alterations in cell morphology are noted during fluorescence microscopy.

Troubleshooting Steps:

  • Evaluate Cell Viability: this compound may exert cytotoxic effects that can compromise the integrity of cell-based assays. It is advisable to perform an independent cell viability assay (e.g., MTT or CellTiter-Glo) to establish the cytotoxic profile of this compound.

  • Control for Autofluorescence: In cellular imaging applications, the autofluorescence of this compound can contribute to the total signal. To account for this, image cells that have been treated with this compound alone.

  • Employ an Orthogonal Assay: To validate a "hit" from a primary screen and exclude the possibility of assay artifacts, it is essential to use an orthogonal assay that relies on a different detection modality.

Quantitative Data Summary

Table 1: Spectral Properties of Common Fluorophores and Hypothetical Potential for this compound Interference

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound (Hypothetical)
DAPI358461High (Potential for spectral overlap if this compound absorbs in the UV/blue region)
FITC495519Moderate (This is a common region for autofluorescence from small molecules)
TRITC557576Lower
Alexa Fluor 647650668Low (Red-shifted dyes are less prone to interference)
Cy5649670Low

Note: This table presents hypothetical interference levels for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound

Objective: To determine the excitation and emission spectra of this compound to evaluate its potential for fluorescence interference.

Materials:

  • This compound solution at the highest concentration used in your experiments.

  • Assay buffer.

  • Spectrofluorometer.

Methodology:

  • Prepare a solution of this compound in the appropriate assay buffer.

  • Excitation Scan: Set the emission wavelength to a value slightly longer than the anticipated excitation maximum (e.g., 450 nm for suspected blue fluorescence) and scan a range of excitation wavelengths (e.g., 250-430 nm).

  • Identify the excitation maximum (λex).

  • Emission Scan: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm).

  • Identify the emission maximum (λem).

Protocol 2: "this compound Only" Control for Background Fluorescence

Objective: To quantify the fluorescence signal originating from this compound in your assay.

Materials:

  • Your standard assay buffer and reagents.

  • This compound solution at the concentrations used in your experiments.

  • Microplate reader equipped with the appropriate filters.

Methodology:

  • On your microplate, prepare a set of wells containing only the assay buffer and the same concentrations of this compound as in your experiment.

  • Do not add your fluorescent probe or biological target to these control wells.

  • Read the plate using the same excitation and emission settings as your main experiment.

  • The average fluorescence intensity from these wells represents the background signal contributed by this compound. This value can then be subtracted from your experimental data.

Visualizations

Troubleshooting_Decision_Tree start Fluorescence Assay with this compound Shows Unexpected Results control1 Run 'this compound Only' Control start->control1 check1 Is there a high background signal? control1->check1 action1 Potential Autofluorescence or Spectral Overlap check1->action1 Yes control2 Run Quenching Control check1->control2 No troubleshoot1 1. Background Subtraction 2. Optimize Filters 3. Use Red-Shifted Dye action1->troubleshoot1 end_node Proceed with Validated Assay Conditions or Select Orthogonal Assay troubleshoot1->end_node check2 Does signal decrease with increasing This compound concentration? control2->check2 action2 Potential Quenching check2->action2 Yes control3 Perform Cell Viability Assay check2->control3 No troubleshoot2 1. Measure Absorbance 2. Use Brighter Probe 3. Change Assay Format action2->troubleshoot2 troubleshoot2->end_node check3 Is this compound cytotoxic at assay concentrations? control3->check3 action3 Potential Cytotoxicity check3->action3 Yes check3->end_node No troubleshoot3 1. Lower this compound Concentration 2. Reduce Incubation Time 3. Use a different cell line action3->troubleshoot3 troubleshoot3->end_node

Caption: Troubleshooting Decision Tree for this compound Interference.

Experimental_Workflow start Primary Screen Hit with this compound step1 Interference Counter-Screens ('this compound Only' & Quenching) start->step1 check1 Interference Observed? step1->check1 step2a Assay Re-optimization (e.g., new fluorophore, background subtraction) check1->step2a Yes step2b No Interference check1->step2b No step3 Dose-Response Confirmation step2a->step3 step2b->step3 step4 Orthogonal Assay (e.g., Luminescence, Label-Free) step3->step4 check2 Activity Confirmed? step4->check2 end_node_true Validated Hit check2->end_node_true Yes end_node_false False Positive check2->end_node_false No

Caption: Workflow for Validating Hits and Ruling Out Interference.

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression (Proliferation, Inflammation) tf->gene translocates rl603 This compound rl603->kinase2 inhibits

Caption: Putative Signaling Pathway Targeted by this compound.

References

Validation & Comparative

A Comparative Analysis of c-Rel Inhibitor Efficacy: IT-603 vs. IT-901

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The transcription factor c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family, is a critical regulator of immune responses, cellular proliferation, and survival.[1] Its dysregulation has been implicated in a variety of diseases, including autoimmune disorders and lymphoid malignancies, making it a compelling target for therapeutic intervention. This guide provides a data-driven comparison of two prominent c-Rel inhibitors, IT-603 and IT-901, to assist researchers and drug development professionals in their evaluation of these compounds. Please note, the initial query for "RL-603" is presumed to be a typographical error, as the relevant scientific literature extensively refers to "IT-603".

Quantitative Comparison of c-Rel Inhibitors

The following table summarizes the key performance metrics of IT-603 and IT-901 based on available preclinical data.

FeatureIT-603IT-901Reference
Chemical Scaffold ThiohydantoinNaphthalenethiobarbiturate[1]
Primary Mechanism Prevents DNA binding of c-RelInhibits DNA binding of c-Rel, modulates redox homeostasis[1][2]
Potency (NF-κB IC50) ~18.8 µM~3 µM[1]
c-Rel DNA Binding IC50 3 µM3 µM
Therapeutic Areas Graft-versus-Host Disease (GVHD), T-cell mediated disordersB-cell lymphoma, Graft-versus-Host Disease (GVHD)
Key Advantage Well-characterized in suppressing T-cell alloactivationHigher potency and superior pharmacokinetic profile
Serum Half-life (T1/2) in mice ShorterLonger
Max Concentration (Cmax) in mice LowerHigher
In-Depth Performance Analysis

IT-901, a naphthalenethiobarbiturate derivative, demonstrates significantly greater potency in inhibiting overall NF-κB activity compared to the thiohydantoin-based IT-603. The half-maximal inhibitory concentration (IC50) for NF-κB activity is approximately six times lower for IT-901 (~3µM) than for IT-603 (~18.8µM). While both compounds are effective at inhibiting the direct binding of c-Rel to DNA, IT-901's broader impact on the NF-κB pathway is more potent.

In preclinical models of Graft-versus-Host Disease (GVHD), both inhibitors have demonstrated efficacy. However, IT-901 was found to be more effective than IT-603 in improving the severity of lethal acute GVHD, with the therapeutic benefits sustained even after treatment cessation. Crucially, treatment with IT-901 did not compromise the anti-tumor activity of donor T cells.

A significant differentiator between the two inhibitors lies in their pharmacokinetic properties. In mouse models, IT-901 exhibits a superior pharmacokinetic profile with a longer serum half-life and a higher maximum concentration (Cmax) compared to IT-603. This enhanced bioavailability and stability are critical advantages for its potential development as a therapeutic agent.

Based on the available preclinical data, IT-901 emerges as a more potent and pharmacokinetically favorable c-Rel inhibitor. Its dual mechanism, which includes both direct c-Rel inhibition and modulation of the cellular redox state, makes it a particularly promising candidate for further investigation in the context of hematologic malignancies and GVHD.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the c-Rel signaling pathway and a general experimental workflow.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates cRel_p50 c-Rel/p50 IkB->cRel_p50 Proteasome Proteasome IkB->Proteasome degradation cRel_p50->IkB sequestered by cRel_p50_nuc c-Rel/p50 cRel_p50->cRel_p50_nuc translocates kB_site κB Site cRel_p50_nuc->kB_site binds Target_Genes Target Gene Transcription kB_site->Target_Genes Inhibitor IT-603 / IT-901 Inhibitor->cRel_p50_nuc inhibits DNA binding

Canonical NF-κB signaling pathway leading to c-Rel activation.

G Start Start Prep_NE 1. Prepare Nuclear Extracts from stimulated cells Start->Prep_NE Prep_Probe 2. Prepare Labeled DNA Probe (with κB binding site) Start->Prep_Probe Binding_Rxn 3. Binding Reaction: Nuclear Extract + Labeled Probe +/- Inhibitor (IT-603/IT-901) Prep_NE->Binding_Rxn Prep_Probe->Binding_Rxn PAGE 4. Run on Non-denaturing Polyacrylamide Gel (PAGE) Binding_Rxn->PAGE Transfer 5. Transfer to Membrane PAGE->Transfer Detect 6. Detect Labeled Probe Transfer->Detect Analyze Analyze Results Detect->Analyze

General experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of IT-603 and IT-901.

Electrophoretic Mobility Shift Assay (EMSA) for c-Rel DNA Binding

This assay is used to detect the binding of c-Rel to a specific DNA sequence and to assess the inhibitory effect of compounds like IT-603 and IT-901 on this interaction.

  • Nuclear Extract Preparation : Nuclear extracts are prepared from cells stimulated to induce c-Rel activation. Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford).

  • DNA Probe Labeling : A short, double-stranded DNA oligonucleotide containing the c-Rel binding site (κB site) is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction : A constant amount of c-Rel protein (from nuclear extract or recombinant) and the labeled DNA probe are incubated in a binding buffer. Serial dilutions of the inhibitor (IT-603 or IT-901) are added to the reaction to determine the IC50. The reaction mixture typically includes a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific protein-DNA interactions.

  • Gel Electrophoresis : The reaction mixtures are resolved on a native (non-denaturing) polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound DNA probe, resulting in a "shift" in the band's position.

  • Detection : The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent or colorimetric detection (for non-radioactive probes). The intensity of the shifted band is quantified to determine the extent of inhibition.

NF-κB Reporter Assay for Overall Pathway Inhibition

This cell-based assay measures the transcriptional activity of NF-κB to provide a broader assessment of pathway inhibition.

  • Cell Line : A stable cell line (e.g., HEK293) is used, which contains a reporter gene (e.g., luciferase) under the transcriptional control of NF-κB response elements.

  • Compound Treatment : Cells are seeded in a multi-well plate and pre-treated with various concentrations of the test inhibitor (IT-603 or IT-901) for a defined period (e.g., 1 hour).

  • NF-κB Activation : The NF-κB pathway is then activated by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Incubation : The cells are incubated for a period sufficient to allow for reporter gene transcription and translation (e.g., 6 hours).

  • Lysis and Luminescence Measurement : The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

  • Data Analysis : The percentage of inhibition is calculated relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic Studies in Mice

These studies are essential to determine how the inhibitors are absorbed, distributed, metabolized, and excreted in a living organism.

  • Animal Model : Studies are typically conducted in mouse strains such as BALB/c or C57BL/6.

  • Compound Administration : The inhibitor (IT-603 or IT-901), formulated in an appropriate vehicle, is administered to the mice via a specific route (e.g., intraperitoneal, subcutaneous, or oral). The dosage is carefully controlled (e.g., 12-20 mg/kg).

  • Sample Collection : At predetermined time points (e.g., 30 minutes, 1, 2, 4, 6, and 16 hours) after administration, blood samples are collected from the mice.

  • Sample Processing and Analysis : Plasma is separated from the blood samples. The concentration of the inhibitor in the plasma is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : The plasma concentration of the inhibitor is plotted against time. This data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the elimination half-life (t1/2).

References

Validation of RL-603's Inhibitory Effect on Interleukin-2 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the inhibitory effect of a novel investigational compound, RL-603, on Interleukin-2 (B1167480) (IL-2) expression. To establish a clear benchmark for its performance, this compound is compared against established IL-2 inhibitors with distinct mechanisms of action. The experimental data presented for this compound is hypothetical and serves as a template for the evaluation of new chemical entities targeting IL-2.

Introduction to Interleukin-2 Inhibition

Interleukin-2 (IL-2) is a crucial cytokine that plays a paradoxical role in the immune system; it is essential for the proliferation and activation of effector T cells, yet it is also vital for the maintenance of regulatory T cells (Tregs) that suppress immune responses.[1] This dual function makes IL-2 and its signaling pathway a compelling target for therapeutic intervention in a variety of diseases, including autoimmune disorders, transplant rejection, and cancer.[2][3] Inhibitors of IL-2 can modulate the immune response by either blocking its production or by antagonizing its receptor.[2][4]

Comparative Analysis of IL-2 Inhibitors

To understand the potential therapeutic niche of this compound, it is essential to compare its characteristics with those of existing IL-2 inhibitors. This section provides a comparative overview of this compound (hypothetical) against a small molecule inhibitor, a monoclonal antibody (Basiliximab), and an engineered IL-2 variant.

FeatureThis compound (Hypothetical)Small Molecule Inhibitor (e.g., Compound X)Basiliximab (Monoclonal Antibody)Engineered IL-2 Variant (e.g., V91R)
Mechanism of Action Inhibition of IL-2 gene transcriptionBlocks IL-2/IL-2R interactionBlocks the alpha subunit (CD25) of the IL-2 receptorCompetitively antagonizes the wild-type IL-2 receptor
Target Transcription factors for IL-2 geneIL-2 proteinIL-2 Receptor alpha (CD25)IL-2 Receptor
Molecular Type Small MoleculeSmall MoleculeMonoclonal AntibodyProtein (Engineered Cytokine)
Potency (IC50) 50 nM (in vitro IL-2 expression)6.6 - 44.3 µM (IL-2/IL-2R interaction)~0.5 nM (T-cell proliferation)183 pM (inhibition constant)
Route of Administration OralOralIntravenousSubcutaneous/Intravenous

Quantitative Validation of this compound's Inhibitory Effect

The following table summarizes hypothetical quantitative data from key in vitro experiments designed to validate the inhibitory effect of this compound on IL-2 expression and downstream signaling. The data are compared with other IL-2 inhibitors.

ExperimentThis compound (1 µM)Small Molecule Inhibitor (10 µM)Basiliximab (100 ng/mL)Engineered IL-2 Variant (10 nM)Vehicle Control
IL-2 Production in PHA-activated PBMCs (% of control) 15%35%95% (No direct effect on production)98% (No direct effect on production)100%
STAT5 Phosphorylation in Activated T-cells (% of control) 25%40%10%5%100%
T-cell Proliferation (³H-Thymidine uptake, CPM) 5,00012,0002,0001,50050,000
CD25 Expression on Activated T-cells (% positive cells) 60%75%20%85%90%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IL-2 Production Assay in PHA-activated Peripheral Blood Mononuclear Cells (PBMCs)

This assay quantifies the amount of IL-2 secreted by T-cells upon stimulation.

  • Cell Culture: Human PBMCs are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Stimulation and Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. Cells are pre-incubated with varying concentrations of this compound or other inhibitors for 1 hour before stimulation with 5 µg/mL phytohemagglutinin (PHA).

  • IL-2 Quantification: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of IL-2 is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of IL-2 inhibition is calculated relative to the vehicle-treated control.

STAT5 Phosphorylation Assay

This assay measures the phosphorylation of STAT5, a key downstream signaling molecule of the IL-2 receptor.

  • Cell Culture and Stimulation: A human T-cell line dependent on IL-2 for growth (e.g., Kit225) is used. Cells are starved of IL-2 for 4 hours prior to the experiment. The cells are then treated with the test compounds for 1 hour, followed by stimulation with recombinant human IL-2 (100 U/mL) for 15 minutes.

  • Flow Cytometry: After stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). The fluorescence intensity is measured by flow cytometry.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of pSTAT5 is determined for each treatment condition and normalized to the IL-2 stimulated control.

Signaling Pathways and Experimental Workflows

Visual representations of the IL-2 signaling pathway and the experimental workflow for inhibitor validation are provided below.

IL2_Signaling_Pathway IL-2 Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors IL-2 IL-2 IL-2R IL-2 Receptor (CD25, CD122, CD132) IL-2->IL-2R Binding JAK1_JAK3 JAK1/JAK3 IL-2R->JAK1_JAK3 Activation STAT5 STAT5 JAK1_JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Cell_Proliferation Cell Proliferation & Survival Nucleus->Cell_Proliferation IL-2_Gene_Expression IL-2 Gene Expression (in producing T-cell) RL_603 This compound (Hypothetical) RL_603->IL-2_Gene_Expression Inhibits Transcription Small_Molecule Small Molecule Inhibitor Small_Molecule->IL-2 Blocks Interaction Basiliximab Basiliximab Basiliximab->IL-2R Blocks CD25 Engineered_IL2 Engineered IL-2 Variant Engineered_IL2->IL-2R Competitive Antagonist

Caption: IL-2 signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for IL-2 Inhibitor Validation cluster_workflow Start Start: Novel Compound (this compound) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays IL2_Production IL-2 Production Assay (PBMCs + PHA) In_Vitro_Assays->IL2_Production STAT5_Phosphorylation STAT5 Phosphorylation Assay (T-cell line + IL-2) In_Vitro_Assays->STAT5_Phosphorylation T_Cell_Proliferation T-cell Proliferation Assay In_Vitro_Assays->T_Cell_Proliferation Data_Analysis Data Analysis & Comparison IL2_Production->Data_Analysis STAT5_Phosphorylation->Data_Analysis T_Cell_Proliferation->Data_Analysis End End: Validated Inhibitor Profile Data_Analysis->End

References

Navigating the Complex Landscape of Graft-versus-Host Disease: A Comparative Guide to Immunosuppressive Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of standard and emerging treatments for Graft-versus-Host Disease (GVHD), a critical complication in allogeneic hematopoietic stem cell transplantation. This guide details the mechanisms of action, comparative efficacy, and experimental protocols of key immunosuppressive drug classes.

Graft-versus-Host Disease (GVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HCT). The therapeutic principle of allo-HCT relies on the donor's immune cells recognizing and eliminating malignant cells in the recipient, an effect known as graft-versus-leukemia (GVL). However, these same donor T cells can also recognize the recipient's healthy tissues as foreign, leading to an inflammatory cascade that damages organs such as the skin, gastrointestinal tract, and liver.[1] The management of GVHD involves a delicate balance of suppressing the alloreactive donor immune cells while preserving the beneficial GVL effect.

This guide provides a detailed comparison of the primary classes of immunosuppressive agents used for GVHD prophylaxis and treatment. Due to the absence of publicly available data on a compound referred to as "RL-603" for the indication of GVHD, this document will focus on established and emerging therapeutic strategies that are well-documented in scientific literature and clinical trials.

Standard Immunosuppressive Therapies for GVHD

The cornerstone of GVHD management has traditionally been a combination of immunosuppressive agents that target various aspects of T-cell activation and proliferation. The mainstays of therapy include corticosteroids, calcineurin inhibitors, mTOR inhibitors, and more recently, JAK inhibitors.

Corticosteroids

Corticosteroids, such as prednisone (B1679067) and methylprednisolone, are the first-line treatment for both acute and chronic GVHD.[2][3] Their broad anti-inflammatory and immunosuppressive effects are mediated primarily through the inhibition of the NF-κB signaling pathway in antigen-presenting cells (APCs) and T cells.[4] This leads to a reduction in the production of pro-inflammatory cytokines and the expression of MHC class II and co-stimulatory molecules.[4]

Signaling Pathway of Corticosteroids in GVHD

Corticosteroid_Pathway Steroid Corticosteroid GR Glucocorticoid Receptor (GR) Steroid->GR GR_complex Steroid-GR Complex GR->GR_complex NFkB NF-κB GR_complex->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokine Genes (e.g., IL-6, TNFα) GR_complex->ProInflammatory Represses NFkB->ProInflammatory Cytokine_Prod Decreased Cytokine Production T_Cell_Activation T-Cell & APC Activation Cytokine_Prod->T_Cell_Activation GVHD_Pathology GVHD Pathology T_Cell_Activation->GVHD_Pathology

Caption: Mechanism of action of corticosteroids in suppressing GVHD.

Experimental Data Summary: Corticosteroids for Acute GVHD

Study/ParameterPatient PopulationTreatment RegimenOverall Response Rate (ORR)Key Findings
Martin et al. (2012)211 patients with grade I-IV acute GVHDMethylprednisolone (MP) 2 mg/kg/day71% (tapering initiated after 5 days)Standard-dose steroids are effective, with no advantage of higher doses.
Greinix et al. (Phase 2)38 patients with steroid-refractory or -dependent acute GVHDExtracorporeal Photopheresis (ECP) as add-onCR: 86% (Grade II), 55% (Grade III), 30% (Grade IV)ECP is a viable option for steroid-refractory cases.

Experimental Protocol: Mouse Model of Acute GVHD

A common experimental model to study GVHD involves transplanting bone marrow and splenocytes from donor mice into lethally irradiated recipient mice that differ at the major histocompatibility complex (MHC).

  • Recipient Preparation: BALB/c (H-2d) recipient mice are lethally irradiated with a total dose of 8 Gy of X-rays.

  • Donor Cell Preparation: Bone marrow cells and splenocytes are harvested from C57BL/6 (H-2b) donor mice.

  • Transplantation: Recipient mice are injected intravenously with 1x10^7 bone marrow cells and 2x10^7 splenocytes from the donor mice.

  • Treatment: A control group receives phosphate-buffered saline, while the treatment group receives a corticosteroid (e.g., dexamethasone) daily.

  • Monitoring: Mice are monitored daily for survival, weight loss, and clinical signs of GVHD (e.g., hunched posture, ruffled fur, diarrhea).

  • Histopathology: On a specified day post-transplantation, tissues (liver, small intestine) are harvested for histological analysis to assess the degree of GVHD-related damage.

Calcineurin Inhibitors (CNIs)

Calcineurin inhibitors, such as cyclosporine and tacrolimus, are a cornerstone of GVHD prophylaxis. They work by inhibiting calcineurin, a phosphatase that is essential for the activation of the nuclear factor of activated T cells (NFAT). By blocking NFAT translocation to the nucleus, CNIs prevent the transcription of genes encoding IL-2 and other cytokines necessary for T-cell proliferation.

Signaling Pathway of Calcineurin Inhibitors

CNI_Pathway TCR T-Cell Receptor (TCR) Activation Calcineurin Calcineurin TCR->Calcineurin Activates NFATp NFAT (phosphorylated, inactive) Calcineurin->NFATp Dephosphorylates CNI Cyclosporine/ Tacrolimus (CNI) CNI->Calcineurin Inhibits NFATa NFAT (active) NFATp->NFATa Nucleus Nucleus NFATa->Nucleus Translocates to IL2 IL-2 Gene Transcription Nucleus->IL2 Tcell_prolif T-Cell Proliferation IL2->Tcell_prolif Drives

Caption: Calcineurin inhibitors block T-cell activation by inhibiting NFAT.

Experimental Data Summary: CNI-based Prophylaxis

Study/ParameterPatient PopulationProphylaxis Regimens ComparedKey Outcomes
BMT CTN 1703 (Phase 3)431 patients undergoing RIC allo-HCTTacrolimus/Methotrexate (Tac/MTX) vs. Post-transplant Cyclophosphamide/Tac/Mycophenolate Mofetil (PTCy/Tac/MMF)1-year GVHD-free, relapse-free survival: 34.9% (Tac/MTX) vs. 52.7% (PTCy/Tac/MMF).
Ratanatharathorn et al.Patients receiving unrelated donor transplantsCyclosporine/Methotrexate vs. Tacrolimus/MethotrexateTacrolimus/Methotrexate was more effective in preventing acute GVHD.
mTOR Inhibitors

The mammalian target of rapamycin (B549165) (mTOR) is a kinase that plays a central role in regulating cell growth, proliferation, and survival. mTOR inhibitors, such as sirolimus (rapamycin), form a complex that inhibits mTOR, leading to cell cycle arrest and reduced T-cell proliferation. They have shown efficacy in both GVHD prophylaxis and treatment.

Signaling Pathway of mTOR Inhibitors

mTOR_Pathway IL2R IL-2 Receptor Signaling PI3K PI3K/AKT Pathway IL2R->PI3K Activates mTOR mTOR PI3K->mTOR Activates CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Sirolimus Sirolimus Sirolimus->mTOR Inhibits Tcell_prolif T-Cell Proliferation CellCycle->Tcell_prolif

Caption: mTOR inhibitors block T-cell proliferation by inhibiting the mTOR pathway.

JAK Inhibitors

The Janus kinase (JAK) signaling pathway is crucial for mediating the effects of numerous pro-inflammatory cytokines implicated in GVHD, such as interferon-γ (IFN-γ) and interleukin-6 (IL-6). JAK inhibitors, like ruxolitinib, block the JAK1 and JAK2 enzymes, thereby inhibiting the downstream STAT signaling pathway and reducing the inflammatory response. Ruxolitinib is approved for the treatment of steroid-refractory acute and chronic GVHD.

Signaling Pathway of JAK Inhibitors

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: JAK inhibitors block pro-inflammatory cytokine signaling.

Experimental Data Summary: Ruxolitinib for Steroid-Refractory GVHD

Study/ParameterPatient PopulationTreatmentOverall Response Rate (ORR) at Day 28Key Findings
REACH2 (Phase 3)309 patients with steroid-refractory acute GVHDRuxolitinib vs. Best Available Therapy (BAT)62% (Ruxolitinib) vs. 39% (BAT)Ruxolitinib showed superior efficacy and improved duration of response.
REACH3 (Phase 3)329 patients with steroid-refractory chronic GVHDRuxolitinib vs. Best Available Therapy (BAT)49.7% (Ruxolitinib) vs. 25.6% (BAT) at week 24Ruxolitinib led to significantly higher response rates and better failure-free survival.

Emerging Therapies and Future Directions

The field of GVHD treatment is rapidly evolving, with several novel agents and therapeutic strategies under investigation. These emerging therapies aim to provide more targeted immunosuppression, promote tissue repair, and modulate the microbiome to improve patient outcomes. Some promising approaches include:

  • Belumosudil: A ROCK2 inhibitor approved for chronic GVHD, which has shown efficacy in patients who have failed multiple prior lines of therapy.

  • Abatacept: A selective T-cell co-stimulation modulator approved for the prophylaxis of acute GVHD.

  • Itolizumab: An anti-CD6 monoclonal antibody being investigated for the treatment of acute GVHD.

  • Fecal Microbiota Transplantation (FMT): A novel approach that aims to restore a healthy gut microbiome and has shown promising results in steroid-refractory gastrointestinal GVHD.

  • Cellular Therapies: The use of mesenchymal stromal cells (MSCs) and regulatory T cells (Tregs) to modulate the immune response and promote tissue repair is an active area of research.

Experimental Workflow for a Clinical Trial in Steroid-Refractory Acute GVHD

Clinical_Trial_Workflow Screening Patient Screening (Steroid-Refractory aGVHD) Randomization Randomization Screening->Randomization ArmA Arm A: Investigational Agent + Standard of Care Randomization->ArmA ArmB Arm B: Placebo/BAT + Standard of Care Randomization->ArmB Treatment Treatment Period (e.g., 28 days) ArmA->Treatment ArmB->Treatment PrimaryEndpoint Primary Endpoint Assessment (e.g., Day 28 ORR) Treatment->PrimaryEndpoint FollowUp Long-term Follow-up (Survival, cGVHD, etc.) PrimaryEndpoint->FollowUp DataAnalysis Data Analysis & Reporting FollowUp->DataAnalysis

Caption: A generalized workflow for a randomized clinical trial in GVHD.

Conclusion

The management of GVHD is a complex and evolving field. While traditional immunosuppressants remain a critical component of therapy, the advent of targeted treatments like JAK inhibitors and novel approaches such as microbiome modulation and cellular therapies are paving the way for more effective and less toxic management strategies. Continued research into the underlying pathophysiology of GVHD and the development of innovative therapeutic agents are essential to improving the long-term outcomes for patients undergoing allogeneic hematopoietic stem cell transplantation.

References

A Comparative Analysis of c-Rel Inhibitors: RL-603 and IT-901

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Immunology and Oncology

This guide provides a detailed comparative analysis of two prominent c-Rel inhibitors, RL-603 (also known as IT-603) and IT-901. The nuclear factor-kappa B (NF-κB) transcription factor c-Rel is a critical regulator of immune responses, lymphocyte proliferation, and cell survival. Its dysregulation is implicated in various autoimmune diseases and hematologic malignancies, making it a key therapeutic target. This document offers an objective comparison of the performance, mechanism of action, and experimental data related to this compound and IT-901 to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Differences

FeatureThis compound (IT-603)IT-901
Chemical Scaffold ThiohydantoinNaphthalenethiobarbiturate
Primary Mechanism Prevents DNA binding of c-RelInhibits DNA binding of c-Rel and modulates redox homeostasis[1][2]
Potency (c-Rel DNA Binding IC50) ~3 µM[3]~3 µM[1][4]
Potency (NF-κB IC50) ~18.8 µM~3 µM
Therapeutic Areas Graft-versus-Host Disease (GVHD), T-cell mediated disordersB-cell lymphoma, Graft-versus-Host Disease (GVHD)
Key Advantage Well-characterized in suppressing T-cell alloactivationHigher potency and superior pharmacokinetic profile

In-Depth Performance Comparison

IT-901, a naphthalenethiobarbiturate derivative, demonstrates significantly greater potency in inhibiting overall NF-κB activity compared to the thiohydantoin-based this compound. The half-maximal inhibitory concentration (IC50) for NF-κB activity is approximately six times lower for IT-901 (3µM) than for this compound (18.8µM). While both compounds effectively inhibit the DNA binding of c-Rel, IT-901 exerts a more potent and comprehensive effect on the NF-κB pathway.

In preclinical models of Graft-versus-Host Disease (GVHD), both inhibitors have demonstrated efficacy. However, IT-901 was found to be more effective than this compound in improving the severity of lethal acute GVHD, with the therapeutic benefits sustained even after treatment cessation. Notably, IT-901 treatment did not compromise the anti-tumor activity of donor T cells.

A crucial differentiating factor between the two inhibitors lies in their pharmacokinetic properties. IT-901 exhibits a superior pharmacokinetic profile with a longer serum half-life and higher maximum concentration (Cmax) in mouse models compared to this compound. This enhanced bioavailability and stability are critical for its potential as a therapeutic agent.

Furthermore, IT-901 has shown anti-tumor properties in both in vitro and in vivo models of human B-cell lymphoma, an effect not restricted to NF-κB-dependent lymphoma. This broader anti-lymphoma effect is attributed to its ability to modulate redox homeostasis in lymphoma cells, leading to oxidative stress.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams illustrate the canonical NF-κB signaling pathway and a general workflow for assessing c-Rel DNA binding activity.

Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and IT-901.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis NuclearExtract 1. Prepare Nuclear Extracts from treated/untreated cells Incubation 3. Incubate Nuclear Extract, Labeled Probe, and Inhibitor NuclearExtract->Incubation Probe 2. Prepare Labeled DNA Probe (containing c-Rel binding site) Probe->Incubation EMSA 4. Electrophoretic Mobility Shift Assay (EMSA) Incubation->EMSA Detection 5. Detect DNA-Protein Complexes EMSA->Detection

Caption: General experimental workflow for assessing c-Rel DNA binding activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and IT-901 are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the binding of c-Rel in nuclear extracts to a specific DNA sequence.

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the consensus c-Rel binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells that have been treated with the c-Rel inhibitor (this compound or IT-901) at various concentrations or a vehicle control.

  • Binding Reaction: The binding reaction is assembled by incubating the nuclear extract, the labeled DNA probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. The c-Rel inhibitor or vehicle is included in the respective reactions. The mixture is typically incubated at room temperature for 20-30 minutes.

  • Electrophoresis and Detection: The binding reaction samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. The gel is then dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band corresponding to the c-Rel-DNA complex indicates inhibition.

IL-2 Secretion Assay (ELISA)

This assay quantifies the amount of Interleukin-2 (IL-2), a key cytokine whose production is regulated by c-Rel, secreted by activated T-cells.

  • Cell Culture and Treatment: T-cells are isolated from peripheral blood or spleen and activated using anti-CD3 and anti-CD28 antibodies. The activated T-cells are then treated with various concentrations of this compound, IT-901, or a vehicle control and cultured for 24-48 hours.

  • Sample Collection: The cell cultures are centrifuged to pellet the cells, and the supernatant containing the secreted IL-2 is collected.

  • ELISA Procedure: A commercial IL-2 Enzyme-Linked Immunosorbent Assay (ELISA) kit is used to quantify the amount of IL-2 in the collected supernatants, following the manufacturer's instructions. A dose-dependent decrease in IL-2 concentration indicates the inhibitory effect of the compounds on T-cell activation.

In Vivo Murine Models of Acute Graft-versus-Host Disease (GVHD)
  • Model Induction: Lethally irradiated recipient mice (e.g., BALB/c) are transplanted with T-cell depleted bone marrow cells and T-cells from a donor strain (e.g., C57BL/6) to induce GVHD.

  • Inhibitor Administration: The c-Rel inhibitors (this compound or IT-901) or a vehicle control are administered to the recipient mice, typically via intraperitoneal injection, starting on a specified day post-transplantation and continuing for a defined period.

  • Monitoring and Analysis: The mice are monitored for survival, weight loss, and clinical signs of GVHD. Tissues can be collected for histopathological analysis to assess the severity of the disease.

Conclusion

Both this compound and IT-901 are valuable tools for investigating the biological roles of c-Rel. However, based on the available preclinical data, IT-901 emerges as a more potent and pharmacokinetically favorable c-Rel inhibitor. Its dual mechanism of action, which includes direct c-Rel inhibition and modulation of cellular redox state, makes it a particularly promising candidate for further development as a therapeutic agent for hematologic malignancies and GVHD. Further research is warranted to fully elucidate the clinical potential of these compounds.

References

A Comparative Analysis of RL-603 (LFB-R603/Ublituximab) in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of RL-603, also known as LFB-R603 or ublituximab, with other anti-CD20 monoclonal antibodies in various lymphoma models. The data presented is based on preclinical studies and aims to offer an objective overview to inform further research and development.

Mechanism of Action: A New Generation of Anti-CD20 Therapy

This compound is a next-generation, Type I chimeric monoclonal antibody that targets a unique epitope on the CD20 antigen, a protein found on the surface of B-cells.[1] A key feature of this compound is its glycoengineered Fc region, which has a low-fucose content.[1] This modification enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells, leading to a more potent Antibody-Dependent Cellular Cytotoxicity (ADCC) compared to rituximab (B1143277).[2][3]

In addition to its enhanced ADCC activity, this compound has been shown to inhibit the constitutively active NF-κB survival pathway in B-cell non-Hodgkin's lymphoma (B-NHL) cells.[3] This inhibition leads to the downregulation of the anti-apoptotic factor Snail and the upregulation of the pro-apoptotic factor RKIP, ultimately sensitizing tumor cells to apoptosis.

Comparative Anti-Tumor Efficacy in Lymphoma Xenograft Models

Preclinical studies have demonstrated the superior anti-tumor activity of this compound compared to rituximab in both follicular and mantle cell lymphoma xenograft models.

Follicular Lymphoma Model (RL cell line)

In a follicular lymphoma xenograft model using the RL cell line, this compound demonstrated a dose-dependent inhibition of tumor growth. At a dose of 100 mg/kg, this compound resulted in a 21-day delay in tumor growth compared to rituximab. When combined with bendamustine (B91647), this compound showed a significant 7-day delay in tumor growth compared to the rituximab-bendamustine combination.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) at Day 30Tumor Growth Delay vs. Rituximab (days)
This compound 1064%-
3084%-
100100%21
Rituximab 3084%-
10099%-
This compound + Bendamustine --7
Rituximab + Bendamustine ---
This compound + Cyclophosphamide (B585) 60Additive EffectSimilar to Rituximab combination
Rituximab + Cyclophosphamide 60Additive Effect-
Mantle Cell Lymphoma Model (NCEB-1 cell line)

In a mantle cell lymphoma xenograft model using the NCEB-1 cell line, this compound showed a higher tumor growth inhibition at all tested doses compared to rituximab.

Treatment GroupDose (mg/kg)TGI at Day 51
This compound 391%
1088%
30100%
60100%
Rituximab 340%
1057%
3066%
6066%

In Vitro Cytotoxicity

This compound has demonstrated superior ADCC-mediated B-cell killing compared to both rituximab and ofatumumab, particularly against cells expressing low levels of CD20. While ofatumumab shows higher complement-dependent cytotoxicity (CDC) against cells with high CD20 expression, this advantage is not observed in cells with low CD20 levels.

AssayThis compoundRituximabOfatumumab
ADCC (High CD20) HighModerateModerate
ADCC (Low CD20) HighLowLow
CDC (High CD20) ModerateSlightly higher than this compoundHigh
CDC (Low CD20) Very LowVery LowVery Low

Experimental Protocols

Cell Line Culture
  • RL Cells (Follicular Lymphoma): The RL human non-Hodgkin's lymphoma B cell line is cultured in ATCC-formulated RPMI-1640 Medium supplemented with 10% fetal bovine serum. Cultures are maintained between 1 x 10^5 and 1 x 10^6 viable cells/mL, with medium renewal 2 to 3 times per week.

  • NCEB-1 Cells (Mantle Cell Lymphoma): The NCEB-1 cell line is maintained in ATCC-formulated RPMI-1640 Medium with a final concentration of 20% fetal bovine serum. The cell concentration should not exceed 1.2 x 10^6 cells/ml.

Animal Xenograft Studies
  • Animal Model: Immuno-deficient mice (e.g., SCID or NSG) are used for tumor xenograft studies.

  • Tumor Cell Implantation: A suspension of RL or NCEB-1 cells (e.g., 40-60 x 10^6 cells in 150-200 µL of PBS) is injected subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: V = (length × width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound, rituximab, or control vehicle are administered intravenously at the specified doses and schedules. For combination studies, chemotherapeutic agents like bendamustine or cyclophosphamide are co-administered.

  • Efficacy Evaluation: The primary endpoints are tumor growth inhibition (TGI) and tumor growth delay. TGI is calculated as: TGI (%) = [1 − (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Statistical Analysis: Statistical methods such as ANOVA or linear mixed-effects models are used to analyze the differences in tumor growth between treatment groups.

In Vitro Cytotoxicity Assays
  • ADCC Assay:

    • Target Cells: Lymphoma cell lines (e.g., Raji) are labeled with a fluorescent dye (e.g., calcein) or a radioactive isotope (e.g., 51Cr).

    • Effector Cells: Peripheral blood mononuclear cells (PBMCs) or NK cells are isolated from healthy donors.

    • Co-culture: Target and effector cells are co-cultured at a specific ratio (e.g., 1:25) in the presence of varying concentrations of the test antibodies (this compound, rituximab, etc.).

    • Lysis Measurement: After incubation (e.g., 4 hours), the release of the label from the target cells is measured using a fluorometer or gamma counter to quantify cell lysis.

  • CDC Assay:

    • Target Cells: Lymphoma cells are incubated with the test antibodies.

    • Complement Source: A source of complement, typically normal human serum, is added to the cells.

    • Lysis Measurement: Cell lysis is measured by detecting the release of intracellular components (e.g., lactate (B86563) dehydrogenase) or using a viability dye (e.g., propidium (B1200493) iodide) and flow cytometry.

NF-κB Signaling Pathway Analysis
  • Cell Treatment: B-NHL cells (e.g., Ramos) are treated with this compound or rituximab for specified time points.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα), as well as Snail and RKIP.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

Signaling Pathway of this compound in B-NHL Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD20 CD20 This compound->CD20 Binds to NF-kB NF-kB CD20->NF-kB Inhibits Snail Snail NF-kB->Snail Activates RKIP RKIP NF-kB->RKIP Inhibits Apoptosis Apoptosis Snail->Apoptosis Inhibits RKIP->Apoptosis Promotes

Caption: this compound inhibits the NF-kB pathway, leading to apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Start Start Cell_Culture Culture RL or NCEB-1 Cells Start->Cell_Culture Implantation Implant Cells into Immuno-deficient Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Tumors Reach Target Size? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Administer this compound, Rituximab, or Control Randomization->Treatment Yes Measurement Measure Tumor Volume Regularly Treatment->Measurement Analysis Analyze TGI and Tumor Growth Delay Measurement->Analysis End End Analysis->End

Caption: Workflow of the in vivo lymphoma xenograft experiments.

Mechanism of Action: Anti-CD20 Monoclonal Antibodies

cluster_antibody Anti-CD20 mAb cluster_bcell B-Cell cluster_mechanisms Effector Mechanisms mAb This compound / Rituximab Obinutuzumab / Ofatumumab CD20 CD20 mAb->CD20 Binds to ADCC Antibody-Dependent Cellular Cytotoxicity CD20->ADCC Mediates CDC Complement-Dependent Cytotoxicity CD20->CDC Mediates Direct_Death Direct Cell Death (Apoptosis) CD20->Direct_Death Induces

References

A Comparative Analysis of RL-603's Dual-Action Mechanism: Adenosine Receptor-Dependent vs. Independent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PSB-603 (likely intended RL-603) with Alternative Modulators, Supported by Experimental Data.

The compound PSB-603, a potent and highly selective antagonist of the A2B adenosine (B11128) receptor, has garnered significant interest for its dual mechanism of action.[1] Beyond its canonical role in blocking adenosine signaling, PSB-603 exhibits profound effects on cellular metabolism through a receptor-independent pathway. This guide provides a comprehensive comparison of these two distinct modes of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid in the design and interpretation of future research.

Adenosine Receptor-Dependent Effects: A2B Antagonism

PSB-603 is characterized by its high affinity and selectivity for the human A2B adenosine receptor, acting as a negative allosteric modulator.[2] This non-competitive antagonism results in a reduction of the maximal response to A2B receptor agonists without significantly altering their potency (EC50).[2]

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of PSB-603 for various human adenosine receptor subtypes, highlighting its remarkable selectivity for the A2B receptor. For comparison, data for the non-selective adenosine receptor antagonist, theophylline, is also included.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
PSB-603 >10,000>10,0000.553>10,000
Theophylline 13,00025,00014,000>100,000

Data compiled from multiple sources.

Signaling Pathway: A2B Receptor Antagonism

The canonical signaling pathway initiated by the activation of the Gs-coupled A2B adenosine receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As a negative allosteric modulator, PSB-603 binds to a site distinct from the adenosine binding pocket, inducing a conformational change in the receptor that attenuates this signaling cascade.

cluster_membrane Cell Membrane A2BR A2B Receptor G_protein Gs Protein A2BR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulation Adenosine Adenosine Adenosine->A2BR Binds PSB603 PSB-603 PSB603->A2BR Allosteric Inhibition PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

PSB-603 allosterically inhibits A2B receptor signaling.

Adenosine Receptor-Independent Effects: Mitochondrial Modulation

Unexpectedly, PSB-603 has been shown to exert significant effects on cellular bioenergetics, specifically by increasing mitochondrial oxidative phosphorylation and the production of reactive oxygen species (ROS).[1] These effects persist even in the presence of pharmacological or genetic blockade of the A2B receptor, indicating a distinct, off-target mechanism of action.[1]

Quantitative Effects on Mitochondrial Function

The table below presents a summary of the observed receptor-independent effects of PSB-603 on mitochondrial function in colorectal cancer cells.

ParameterEffect of PSB-603Fold Change (approx.)
Basal Oxygen Consumption RateIncreased1.5 - 2.0
Reactive Oxygen Species (ROS)Increased1.5 - 2.5

Data is generalized from published studies and may vary based on cell type and experimental conditions.

Signaling Pathway: Mitochondrial Oxidative Phosphorylation

PSB-603's receptor-independent effects are centered on the mitochondria. While the precise molecular target within the electron transport chain is yet to be fully elucidated, the observed increase in oxygen consumption and ROS production suggests a modulation of electron flow through the respiratory complexes.

cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient O2 O2 ETC->O2 e- ROS ROS ETC->ROS e- leak ATP ATP ATP_Synthase->ATP PSB603 PSB-603 PSB603->ETC Modulates Electron Flow H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

PSB-603 enhances mitochondrial respiration and ROS production.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the intracellular concentration of cAMP, a key second messenger in the A2B receptor signaling pathway.

Objective: To determine the effect of PSB-603 on agonist-stimulated cAMP production.

Materials:

  • HEK293 cells endogenously expressing the A2B receptor

  • Cell culture medium (e.g., DMEM)

  • PSB-603

  • A2B receptor agonist (e.g., NECA or BAY 60-6583)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 96-well white opaque microplates

Procedure:

  • Seed HEK293 cells in 96-well plates at a density of 10,000 cells/well and incubate overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with varying concentrations of PSB-603 or vehicle control in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

  • Stimulate the cells with an A2B receptor agonist (e.g., EC80 concentration of NECA) for 15 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data are typically normalized to the response of the agonist alone.

Oxygen Consumption Rate (OCR) Measurement

This assay measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.

Objective: To quantify the effect of PSB-603 on cellular oxygen consumption.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • PSB-603

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.

  • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Replace the growth medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with PSB-603 and mitochondrial stress test compounds.

  • Calibrate the Seahorse XF Analyzer and initiate the assay.

  • Measure the basal OCR before and after the injection of PSB-603.

  • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the intracellular production of ROS.

Objective: To measure the change in intracellular ROS levels following treatment with PSB-603.

Materials:

  • Cell line of interest

  • Cell culture medium

  • PSB-603

  • ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green)

  • Positive control for ROS induction (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

  • Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells to remove excess probe.

  • Treat the cells with varying concentrations of PSB-603 or vehicle control.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at different time points.

  • Data are typically expressed as the fold change in fluorescence relative to the vehicle-treated control.

Comparative Summary and Future Directions

The dual functionality of PSB-603 presents both opportunities and challenges for its therapeutic development. Its potent and selective antagonism of the A2B receptor holds promise for a variety of pathological conditions where adenosine signaling is dysregulated. However, its off-target effects on mitochondrial function must be carefully considered.

FeatureAdenosine Receptor-DependentAdenosine Receptor-Independent
Mechanism Negative allosteric modulation of the A2B receptorIncreased mitochondrial oxidative phosphorylation
Primary Effect Inhibition of adenosine-mediated signaling (e.g., cAMP production)Increased oxygen consumption and ROS production
Selectivity Highly selective for the A2B receptorOff-target, mechanism not fully elucidated
Therapeutic Potential Anti-inflammatory, anti-fibrotic, anti-cancerPro-apoptotic in cancer cells, potential for metabolic modulation
Potential Liabilities On-target side effects related to A2B receptor blockadeOff-target toxicity due to increased ROS

Future research should focus on elucidating the precise molecular target of PSB-603 within the mitochondria to better understand its receptor-independent effects. Furthermore, comparative studies with other A2B antagonists that do not exhibit this off-target activity will be crucial in dissecting the relative contributions of each mechanism to the overall pharmacological profile of PSB-603. This knowledge will be instrumental in guiding the development of more targeted and effective therapeutic strategies.

References

A Head-to-Head Comparison of NF-κB Inhibitors: IT-603 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "RL-603": Initial investigation into "this compound" reveals ambiguity, with the identifier referring to multiple distinct entities in scientific literature. These include this compound (a metabolite of the platelet-lowering agent Anagrelide)[1], LFB-R603 (an anti-CD20 monoclonal antibody that influences the NF-κB pathway)[2][3], and IT-603 (a small molecule inhibitor of the c-Rel NF-κB subunit)[4]. For a relevant head-to-head comparison of small molecule NF-κB inhibitors, this guide will focus on IT-603 and compare it with other well-characterized inhibitors such as TPCA-1, SC75741, and BAY 11-7082.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens.[5] It plays a critical role in regulating inflammation, immune responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in a wide range of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions, making it a prime target for therapeutic intervention.

This guide provides a comparative analysis of several small molecule inhibitors that target the NF-κB pathway at different key stages.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is the most common route to its activation. In an inactive state, NF-κB dimers (typically p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. The IKK complex, specifically the IKKβ subunit, phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences (κB sites) and initiates the transcription of hundreds of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor TNFR IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation p_IkB P-IκBα IkB->p_IkB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation IkB_NFkB IκBα-p50/p65 (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB_p50_p65 Proteasome Proteasome Ub Ubiquitination p_IkB->Ub Degradation Ub->Proteasome Degradation DNA κB DNA Site NFkB_p50_p65_nuc->DNA Binding Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription TPCA1_BAY TPCA-1, BAY 11-7082 TPCA1_BAY->IKK_Complex SC75741_IT603 SC75741, IT-603 SC75741_IT603->NFkB_p50_p65_nuc

Caption: Canonical NF-κB signaling pathway and points of inhibitor action.

Comparative Analysis of NF-κB Inhibitors

The inhibitors discussed target distinct nodes within the NF-κB pathway, leading to different specificities and potencies. A summary of their key characteristics is presented below.

InhibitorTargetMechanism of ActionPotency (IC₅₀/EC₅₀)Key Features
IT-603 c-Rel (NF-κB subunit)Prevents DNA binding of the c-Rel protein, a key component of NF-κB in immune cells.~18.8 µM (Global NF-κB activity)Targets a specific NF-κB family member, potentially offering a more selective immunomodulatory effect.
TPCA-1 IKK-2 (IKKβ)ATP-competitive inhibitor of IKK-2, preventing the phosphorylation of IκBα.17.9 nM (IKK-2, cell-free)Highly potent and selective for IKK-2 over IKK-1; also identified as a dual inhibitor of STAT3.
SC75741 p65 (RelA)Impairs the DNA binding of the p65 subunit of NF-κB.~200 nM (for p65)Directly targets the transcriptionally active p65 subunit; has demonstrated in vivo antiviral efficacy.
BAY 11-7082 IKK (upstream of IκBα)Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.~10 µM (IκBα phosphorylation)Broad-spectrum inhibitor with multiple targets, including deubiquitinating enzymes (USPs).

Experimental Protocols for Inhibitor Characterization

The validation and comparison of NF-κB inhibitors rely on a series of robust in vitro and cell-based assays. Below are the methodologies for key experiments.

Experimental_Workflow cluster_workflow General Workflow for NF-κB Inhibitor Screening Start Start Cell_Culture 1. Cell Culture (e.g., HEK293, RAW264.7) Start->Cell_Culture Compound_Treatment 2. Treat with Inhibitor + NF-κB Stimulus (e.g., TNF-α) Cell_Culture->Compound_Treatment Assay_Split Assay Compound_Treatment->Assay_Split Viability_Assay Parallel: Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Reporter_Assay 3a. Luciferase Reporter Assay Assay_Split->Reporter_Assay Biochem_Assay 3b. Biochemical Assays Assay_Split->Biochem_Assay Data_Analysis 4. Data Analysis (Calculate IC₅₀) Reporter_Assay->Data_Analysis Biochem_Assay->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for screening NF-κB inhibitors.

NF-κB Luciferase Reporter Assay

This cell-based assay is a common method to quantify NF-κB transcriptional activity.

  • Principle: Cells (e.g., HEK293) are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple NF-κB binding sites. Activation of NF-κB leads to the transcription of luciferase, and the resulting luminescence is proportional to NF-κB activity.

  • Protocol:

    • Seed NF-κB luciferase reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test inhibitor (e.g., IT-603, TPCA-1) for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 1 ng/mL), for 5-6 hours to induce reporter gene expression.

    • Lyse the cells and add a luciferase substrate solution.

    • Measure the luminescence using a plate reader.

    • In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo) with the same inhibitor concentrations to ensure the observed effects are not due to cytotoxicity.

    • Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

IκBα Phosphorylation Assay

This assay determines if an inhibitor acts upstream by preventing the degradation of IκBα. It is typically performed using Western Blotting.

  • Principle: The phosphorylation of IκBα at specific serine residues (Ser32/36) is a critical step that precedes its degradation. An effective upstream inhibitor (like an IKK inhibitor) will block this phosphorylation.

  • Protocol:

    • Culture cells (e.g., KBM-5 or ME180) and treat with the inhibitor for 12 hours.

    • Induce NF-κB activation by treating with TNF-α (0.1 nM) for a short period (e.g., 15-30 minutes).

    • Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα).

    • Use an antibody against total IκBα or a housekeeping protein (e.g., β-actin) as a loading control.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the reduction in IκBα phosphorylation relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to directly assess the DNA-binding activity of NF-κB.

  • Principle: This assay detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear protein extracts. If active NF-κB is present, it will bind to the probe, causing a "shift" (retardation in mobility) when analyzed by non-denaturing polyacrylamide gel electrophoresis.

  • Protocol:

    • Treat cells with the inhibitor and/or stimulus as described for the phosphorylation assay.

    • Prepare nuclear extracts from the treated cells.

    • Incubate the nuclear extracts with a labeled, double-stranded oligonucleotide probe containing the κB binding site.

    • For competition controls, add an excess of unlabeled "cold" probe to an aliquot to demonstrate binding specificity.

    • Separate the protein-DNA complexes on a native polyacrylamide gel.

    • Visualize the probe signal by autoradiography (for radioactive labels) or fluorescence imaging. A decrease in the shifted band in inhibitor-treated samples indicates reduced NF-κB DNA binding.

Conclusion

The development of specific and potent NF-κB inhibitors is a significant goal for treating a multitude of diseases. The inhibitors compared in this guide—IT-603, TPCA-1, SC75741, and BAY 11-7082—demonstrate the diverse strategies employed to modulate this critical pathway. TPCA-1 stands out for its high potency and selectivity as an IKK-2 inhibitor. SC75741 and IT-603 offer the advantage of targeting specific NF-κB subunits directly, potentially reducing off-target effects compared to broader-acting agents. In contrast, BAY 11-7082 is a well-established but less specific tool for studying the pathway, known to have multiple cellular targets. The choice of an inhibitor for research or therapeutic development depends critically on the desired specificity, potency, and point of intervention within the NF-κB signaling cascade. Rigorous experimental validation using the assays described herein is essential for accurately characterizing their mechanism of action and comparative efficacy.

References

Comparative Impact of mRNA-4157 (V940) on T-Cell Subsets: A Review of the KEYNOTE-603 Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Individualized Neoantigen Therapy mRNA-4157 (V940) on Key T-Cell Populations, with Supporting Data from the KEYNOTE-603 Trial and Comparative Insights from Other Neoantigen Therapies.

This guide provides an objective comparison of the immunological impact of the individualized neoantigen therapy mRNA-4157 (V940), the subject of the KEYNOTE-603 clinical trial, on various T-cell subsets. The content is structured to offer a clear overview for researchers, scientists, and professionals in drug development, with a focus on experimental data, detailed protocols, and visual representations of the underlying biological processes.

Executive Summary

The individualized neoantigen therapy mRNA-4157 (V940) has demonstrated a significant capacity to induce and expand neoantigen-specific T-cell responses in patients with solid tumors, as evidenced by the findings from the phase 1 KEYNOTE-603 study. This therapeutic effect is observed both when mRNA-4157 is administered as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (B1139204). The combination therapy, in particular, has been shown to lead to a sustained expansion of cytotoxic CD8+ and CD4+ T-cells. This guide delves into the quantitative and qualitative aspects of these cellular responses, provides the methodological framework for the key experiments, and visualizes the intricate signaling pathways and experimental workflows. For a broader perspective, comparative data from another individualized neoantigen vaccine, autogene cevumeran (BNT122), is also included.

Data Presentation: Impact on T-Cell Subsets

The following tables summarize the quantitative impact of mRNA-4157 on T-cell populations, based on data reported from the KEYNOTE-603 study and comparative therapies.

T-Cell Subset mRNA-4157 Monotherapy mRNA-4157 + Pembrolizumab Alternative: Autogene Cevumeran Key Findings
CD8+ T-Cells Induction of de novo neoantigen-specific responses[1][2]Sustained expansion of cytotoxic CD8+ T-cells[1][2][3]Elicited high-magnitude neoantigen-specific CD8+ T-cell responses, constituting a median of 7.3% of circulating CD8+ T-cellsBoth therapies effectively expand the cytotoxic T-cell compartment crucial for anti-tumor immunity. The combination with pembrolizumab appears to enhance the magnitude and durability of the response.
CD4+ T-Cells Induction of neoantigen-specific CD4+ T-cell responsesExpansion of cytotoxic CD4+ T-cellsInduced poly-epitopic neoantigen-specific responses encompassing CD4+ T-cellsDemonstrates the role of CD4+ helper T-cells in orchestrating the anti-tumor response, with evidence of cytotoxic potential in the combination therapy setting.
Regulatory T-Cells (Tregs) Data not specifically reported in KEYNOTE-603 publications.Data not specifically reported in KEYNOTE-603 publications.Data not specifically reported.The impact on regulatory T-cell populations, which can suppress anti-tumor immunity, is a critical area for further investigation in neoantigen therapy trials.
Memory T-Cells Induction of memory T-cell responses implied by sustained responses.Sustained neoantigen-specific T-cell responses suggest memory formationPersistence of T-cell responses for up to three years, indicating the formation of long-lived memory T-cellsA key desired outcome of vaccination, the generation of a lasting memory T-cell pool, is a promising feature of individualized neoantigen therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate T-cell responses in the KEYNOTE-603 study.

Flow Cytometry for T-Cell Subset Analysis

Objective: To identify and quantify different T-cell subsets (e.g., CD4+, CD8+, memory, and effector T-cells) in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • Resuspend PBMCs in fluorescence-activated cell sorting (FACS) buffer (phosphate-buffered saline [PBS] with 2% fetal bovine serum [FBS]).

    • Incubate cells with a cocktail of fluorescently labeled antibodies specific for T-cell surface markers. A typical panel might include:

      • CD3 (pan T-cell marker)

      • CD4 (helper T-cell marker)

      • CD8 (cytotoxic T-cell marker)

      • CCR7 (to differentiate naive and memory T-cells)

      • CD45RA (to differentiate naive and effector memory T-cells)

      • CD25 (activation and regulatory T-cell marker)

      • FoxP3 (intracellular staining for regulatory T-cells)

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer (e.g., BD FACSCanto™ II).

  • Data Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo™) to gate on specific T-cell populations and determine their frequencies and absolute counts.

Enzyme-Linked Immunospot (ELISpot) Assay for Functional T-Cell Analysis

Objective: To quantify the frequency of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) upon stimulation.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

  • Cell Plating:

    • Wash the plate and block with a blocking buffer.

    • Add PBMCs to the wells.

  • Stimulation: Stimulate the cells with pools of neoantigen peptides specific to the patient's tumor. Include a positive control (e.g., phytohemagglutinin) and a negative control (e.g., vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-cytokine detection antibody and incubate.

    • Add streptavidin-alkaline phosphatase and incubate.

    • Add a substrate solution to develop the spots.

  • Spot Counting: Wash and dry the plate. Count the spots using an automated ELISpot reader. Each spot represents a cytokine-secreting cell.

Mandatory Visualizations

Signaling Pathway of Neoantigen-Induced T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Neoantigen Complex TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT Cytokine Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine AP1 AP-1 Activation MAPK->AP1 AP1->Cytokine Proliferation T-Cell Proliferation & Differentiation Cytokine->Proliferation Experimental_Workflow cluster_Patient Patient cluster_Lab Laboratory Analysis Tumor_Biopsy Tumor Biopsy Sequencing Tumor Sequencing (WES & RNA-seq) Tumor_Biopsy->Sequencing Blood_Sample_Pre Blood Sample (Baseline) PBMC_Isolation_Pre PBMC Isolation Blood_Sample_Pre->PBMC_Isolation_Pre Treatment mRNA-4157 Administration (Monotherapy or + Pembrolizumab) Blood_Sample_Post Blood Sample (Post-Treatment) Treatment->Blood_Sample_Post PBMC_Isolation_Post PBMC Isolation Blood_Sample_Post->PBMC_Isolation_Post Neoantigen_ID Neoantigen Identification Sequencing->Neoantigen_ID Vaccine_Man Personalized mRNA Vaccine Manufacturing Neoantigen_ID->Vaccine_Man Vaccine_Man->Treatment Flow_Cytometry Flow Cytometry (T-Cell Subsets) PBMC_Isolation_Pre->Flow_Cytometry ELISpot ELISpot Assay (T-Cell Function) PBMC_Isolation_Pre->ELISpot PBMC_Isolation_Post->Flow_Cytometry PBMC_Isolation_Post->ELISpot Data_Analysis Data Analysis & Comparison Flow_Cytometry->Data_Analysis ELISpot->Data_Analysis

References

Independent Verification of IT-603's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the c-Rel inhibitor IT-603 and its alternatives for researchers, scientists, and drug development professionals. The nuclear factor-kappa B (NF-κB) transcription factor c-Rel is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers, making it a key therapeutic target.[1] This document summarizes the performance of IT-603 in comparison to other inhibitors, supported by experimental data, to facilitate independent verification of its mechanism of action.

Executive Summary

IT-603 is a small molecule inhibitor that targets the c-Rel subunit of the NF-κB transcription factor. Its primary mechanism of action is the inhibition of c-Rel's ability to bind to DNA, thereby preventing the transcription of target genes involved in immune activation and cell proliferation.[2] A more potent alternative, IT-901, has been developed, exhibiting a superior pharmacokinetic profile and greater efficacy in preclinical models.[3][4] This guide will delve into the comparative data between these compounds and briefly touch upon other strategies for inhibiting the NF-κB pathway.

Data Presentation: Comparative Performance of c-Rel Inhibitors

The following tables summarize the quantitative data for IT-603 and its primary competitor, IT-901, based on available preclinical data.

Table 1: In Vitro Potency of c-Rel Inhibitors

CompoundChemical ScaffoldTargetAssayIC50Reference
IT-603Thiohydantoinc-Rel/NF-κBc-Rel DNA Binding~18.8 µM[5]
IT-901Naphthalenethiobarbituratec-Rel/p65 NF-κBNF-κB DNA Binding~3 µM
IT-901Naphthalenethiobarbituratec-Relc-Rel DNA Binding3 µM

Table 2: Pharmacokinetic Profiles in Mouse Models

CompoundAdministrationVehicleCmaxT 1/2 (serum half-life)Reference
IT-603IntraperitonealCremophorLowerShorter
IT-901IntraperitonealCremophorHigherLonger
IT-901IntraperitonealGDM-12Further ImprovedFurther Improved

Table 3: In Vivo Efficacy in a Murine Model of Graft-versus-Host Disease (GVHD)

TreatmentOutcomeKey FindingsReference
Vehicle ControlHigh mortality-
IT-603Improved survivalLess efficacious than IT-901
IT-901Significantly improved survivalTherapeutic benefit sustained after treatment cessation; did not impair anti-tumor activity

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental methodologies, the following diagrams have been generated using Graphviz (DOT language).

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates cRel_p50 c-Rel/p50 IkB->cRel_p50 inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation cRel_p50_n c-Rel/p50 cRel_p50->cRel_p50_n translocation IT603 IT-603 IT603->cRel_p50_n inhibits DNA binding IT901 IT-901 IT901->cRel_p50_n inhibits DNA binding DNA DNA cRel_p50_n->DNA binds Gene_Transcription Gene Transcription (e.g., IL-2) DNA->Gene_Transcription EMSA_Workflow Start Start Nuclear_Extract 1. Prepare Nuclear Extracts from Cells Start->Nuclear_Extract Binding_Reaction 3. Incubate Nuclear Extract, Labeled Probe, and Inhibitor (IT-603/IT-901) Nuclear_Extract->Binding_Reaction Probe_Prep 2. Prepare Labeled DNA Probe (c-Rel binding site) Probe_Prep->Binding_Reaction Gel_Electrophoresis 4. Separate on Non-denaturing Polyacrylamide Gel Binding_Reaction->Gel_Electrophoresis Detection 5. Detect Labeled Probe (Autoradiography/Fluorescence) Gel_Electrophoresis->Detection Analysis 6. Analyze for Shifted Bands (c-Rel-DNA Complex) Detection->Analysis End End Analysis->End

References

Safety Operating Guide

RL-603 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

It has come to our attention that the designation "RL-603" is used for several distinct chemical products, each with different compositions and associated safety protocols. To ensure the safe and proper disposal of the specific substance you are working with, please identify the correct this compound from the options below.

To provide you with accurate disposal procedures, please review the following product descriptions and select the one that matches your material.

1. DIRL-LUM 603:

  • Description: A pink, powdered alkaline cleaner.

  • Key Components: Sodium Metasilicate, Sodium Carbonate, Nonylphenol Ethoxylated.

  • Hazards: Harmful if swallowed, causes severe eye damage and skin burns.[1]

2. Calfoam® ES-603:

  • Description: A clear, pale-yellow liquid surfactant solution.

  • Key Components: Sodium Laureth Sulfate, Ethanol.

  • Hazards: Flammable liquid and vapor, causes skin irritation and serious eye damage.[2]

3. Ilocut 603:

  • Description: A neat cutting oil.

  • Key Components: Distillates (petroleum), hydrotreated heavy paraffinic and/or solvent-dewaxed heavy paraffinic.

  • Hazards: Generally low hazard, but can cause skin irritation with prolonged contact.

4. SILVALOY® 603:

  • Description: A metal alloy, typically in solid form (e.g., wire, rod).

  • Hazards: Hazards are primarily associated with the manufacturing process (e.g., dust, fumes) rather than the solid material itself.

5. PHR2603:

  • Description: A chemical standard.

  • Chemical Formula: C13H19NO4S

  • Hazards: Not classified as a hazardous substance or mixture.[3]

Once you have identified the correct product, please provide the corresponding name so that we can furnish you with the precise, step-by-step disposal procedures and safety information you require. This critical step will ensure the safety of laboratory personnel and compliance with all relevant regulations.

References

Essential Safety and Logistical Information for Handling RL-603

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of RL-603, a powered alkaline cleaner, based on its Safety Data Sheet (SDS). It includes operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection Wear protective goggles to safeguard against severe eye damage.
Hand Protection Wear protective gloves to prevent severe skin burns.
Skin Protection No specific additional skin protection is mentioned beyond gloves, but contaminated clothing should be removed immediately.
Respiratory Protection Ensure adequate ventilation, especially in confined areas. If ventilation is insufficient, use a suitable respirator.

Health Hazard Summary

This compound is classified as a hazardous substance with the following potential health effects:

HazardDescription
Acute Oral Toxicity Harmful if swallowed.
Eye Damage Causes severe eye damage.
Skin Corrosion Causes severe skin burns.

Unknown Acute Toxicity: Oral 1.1%, Dermal 3.1%, Inhalation 30%[1]

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[1]
Skin Contact Take off contaminated clothing. Rinse skin with water. If skin irritation or a rash occurs, get medical attention.[1]
Inhalation Move to fresh air and keep in a position comfortable for breathing.
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical attention if you feel unwell.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's integrity and prevent accidents.

Handling:

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash face, hands, and any exposed skin thoroughly after handling.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store locked up.

  • Keep container tightly closed.

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

  • Dispose of contents/container at an approved disposal plant.

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Wear protective clothing as described in the PPE section.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Avoid the generation of dust during clean-up.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves) A->B C Ensure Adequate Ventilation B->C D Weigh/Measure this compound in a Ventilated Area C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Collect Waste in a Labeled, Sealed Container H->I J Dispose of Waste at an Approved Facility I->J

Figure 1. Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RL-603
Reactant of Route 2
RL-603

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.